molecular formula C4H2BrClN2 B1279914 5-Bromo-4-chloropyrimidine CAS No. 56181-39-6

5-Bromo-4-chloropyrimidine

Cat. No.: B1279914
CAS No.: 56181-39-6
M. Wt: 193.43 g/mol
InChI Key: WTVLUSWQWGHYIS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidine is a useful research compound. Its molecular formula is C4H2BrClN2 and its molecular weight is 193.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloropyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVLUSWQWGHYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483342
Record name 5-Bromo-4-chloropyrimidine
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Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56181-39-6
Record name 5-Bromo-4-chloropyrimidine
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Record name 5-Bromo-4-chloropyrimidine
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Record name 5-bromo-4-chloropyrimidine
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Foundational & Exploratory

5-Bromo-4-chloropyrimidine: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56181-39-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloropyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring two distinct reactive sites, allows for versatile chemical modifications, making it an indispensable intermediate in the development of novel therapeutics, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further details its significant applications in the synthesis of targeted therapies, with a special focus on CDK4/6 inhibitors such as Palbociclib and Ribociclib. Detailed experimental protocols, biological activity data, and safety information are also presented to facilitate its effective use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 56181-39-6
Molecular Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol
Appearance Colorless to pale yellow crystal or powder[1]
Melting Point 75-78 °C[1]
Boiling Point 254.0 ± 28.0 °C at 760 mmHg[2]
Solubility Good solubility in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1]
Stability Relatively stable under the action of light and heat.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the bromination of a pyrimidine precursor followed by chlorination.

Experimental Protocol: Synthesis from 2-hydroxypyrimidine

This protocol describes a two-step synthesis starting from 2-hydroxypyrimidine.[3][4]

Step 1: Synthesis of 5-bromo-2-hydroxypyrimidine

  • In a reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35 wt% hydrobromic acid (molar ratio of HBr to 2-hydroxypyrimidine is 2:1).[4]

  • To this mixture, add 226.7 g of 30 wt% hydrogen peroxide (molar ratio of H₂O₂ to 2-hydroxypyrimidine is 2:1).[4]

  • Heat the reaction mixture to 40°C and maintain it for 12 hours with insulation.[4]

  • After the reaction is complete, purify the product to obtain 5-bromo-2-hydroxypyrimidine.

Step 2: Chlorination to 5-bromo-2-chloropyrimidine

  • Take the intermediate 5-bromo-2-hydroxypyrimidine and react it with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The reaction is catalyzed by an organic amine (e.g., triethylamine, diisopropylethylamine, N,N-dimethylaniline).

  • The mixture is heated to drive the reaction to completion.

  • Following the reaction, purification is carried out to yield 5-bromo-2-chloropyrimidine.

Chemical Reactivity and Applications in Drug Synthesis

This compound is a versatile scaffold for the synthesis of complex heterocyclic compounds. The differential reactivity of the chloro and bromo substituents allows for selective functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to various cross-coupling reactions.

This reactivity profile makes it a key intermediate in the synthesis of numerous pharmaceutical agents, including antiviral and antitumor compounds.[1] A prominent application is in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that have revolutionized the treatment of certain types of cancer.

Application in the Synthesis of CDK4/6 Inhibitors

CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are crucial in the treatment of hormone receptor-positive (HR+) breast cancer. These drugs function by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation.[5]

The diagram below illustrates the signaling pathway targeted by CDK4/6 inhibitors.

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Mitogenic_Stimuli->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulation PI3K_AKT_mTOR->CyclinD Upregulation CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Sequesters pRb p-Rb (Phosphorylated) G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Transcription of S-phase genes CDK4_6_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) CDK4_6_Inhibitors->CyclinD_CDK4_6 Inhibition Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) at C4 Start->Step1 Intermediate1 5-Bromo-4-(substituted)pyrimidine Step1->Intermediate1 Step2 Palladium-Catalyzed Cross-Coupling at C5 Intermediate1->Step2 Final_Product Disubstituted Pyrimidine Derivative Step2->Final_Product

References

physicochemical properties of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloropyrimidine

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core component of nucleobases, it serves as a versatile synthetic building block. Its utility stems from the differential reactivity of its halogen substituents, enabling regioselective modifications to build complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in drug discovery.

While specific experimental data for this compound is limited in published literature, extensive information is available for its isomers, such as 5-Bromo-2-chloropyrimidine. The principles of reactivity and analytical characterization are largely transferable, and this guide will draw upon data from these closely related analogs where necessary, with clear indications. The primary applications for these compounds are as intermediates in the synthesis of antiviral and antitumor agents.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Core Physicochemical Properties of this compound and Related Isomers

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol [2][3]
Appearance Colorless to pale yellow crystal or powder.[1]
Melting Point Approximately 75-78°C.[1]
Solubility Readily soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane, and ethanol.[1]
Stability The compound is noted to be relatively stable under light and heat.[1]
CAS Number 1220039-87-1 (for hydrochloride salt)[4]

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. The following data, primarily from its well-studied isomer 5-Bromo-2-chloropyrimidine, serves as a reference for characterization.

Table 2: Comparative Spectral Data for Halogenated Pyrimidines

ParameterExperimental Value (for 5-Bromo-2-chloropyrimidine)Predicted Value (for 5-Bromo-2-chloropyrimidine)Key Features
¹H NMR (CDCl₃) δ 8.60 (s, 2H)δ 8.5-8.7A singlet representing the two equivalent protons on the pyrimidine ring.[5]
¹³C NMR -C2: ~160 ppm, C4/C6: ~158 ppm, C5: ~110 ppmChemical shifts are influenced by the electronegative nitrogen atoms and halogen substituents.
FT-IR (KBr, cm⁻¹) ~3080 (C-H stretch), ~1550 (C=N stretch), ~1400 (C=C stretch), ~830 (C-Cl stretch), ~680 (C-Br stretch)-Characteristic peaks for aromatic C-H, ring vibrations, and carbon-halogen bonds.[5]
Mass Spec. (m/z) 192, 194, 196 [M]⁺191.9, 193.9, 195.9The molecular ion peak appears as a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of halogenated pyrimidines.

Synthesis of this compound

A general method for the preparation of this compound involves the direct bromination of 4-chloropyrimidine.[1]

  • Reaction: 4-chloropyrimidine is reacted with bromine in a suitable solvent under alkaline conditions.

  • Procedure:

    • Bromine is added to the chosen reaction solvent.

    • A base, such as sodium hydroxide, is introduced slowly to the mixture.

    • 4-chloropyrimidine is then added, and the reaction is allowed to proceed for a designated period.[1]

    • Workup typically involves quenching the reaction, separating the organic layer, washing, drying, and concentrating the solution to yield the crude product, which can be purified by recrystallization or chromatography.

Synthesis of 5-Bromo-2-chloropyrimidine (Illustrative Protocol)

A common and well-documented synthesis for the isomeric 5-Bromo-2-chloropyrimidine involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[2][6]

  • Materials: 5-bromo-2-hydroxypyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Combine 5-bromo-2-hydroxypyrimidine with an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured into ice water to quench the remaining POCl₃.[2]

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-2-chloropyrimidine.

G Illustrative Synthesis of 5-Bromo-2-chloropyrimidine A 5-bromo-2-hydroxypyrimidine D Reaction Mixture A->D B Phosphorus Oxychloride (POCl₃) B->D C Heat to Reflux E Cool & Remove Excess POCl₃ C->E After several hours D->C Chlorination F Quench with Ice Water E->F G Filter & Dry Precipitate F->G H 5-Bromo-2-chloropyrimidine G->H

Illustrative synthesis workflow for a related isomer.
Analytical Characterization Protocol

  • Sample Preparation (NMR): Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

  • Instrumentation (NMR): Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[5]

  • Sample Preparation (FT-IR): Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation (FT-IR): Record the spectrum in the range of 4000-400 cm⁻¹.[5]

  • Sample Preparation (MS): Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.[5]

  • Instrumentation (MS): Use an appropriate ionization technique, such as electron ionization (EI), to generate the mass spectrum.

Reactivity and Applications in Drug Development

The synthetic value of halogenated pyrimidines lies in the differential reactivity of the halogen atoms. The chlorine atom is typically more activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom is well-suited for transition metal-catalyzed cross-coupling reactions.[7] This allows for a stepwise and controlled functionalization of the pyrimidine core.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chlorine atom at the C2 or C4 position for substitution by nucleophiles, commonly amines. This reaction is fundamental for installing fragments that interact with the hinge region of protein kinases.[7]

  • Cross-Coupling Reactions: The bromine atom at the C5 position is less reactive towards SNAr but is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.[7] This enables the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, crucial for modulating potency and pharmacokinetic properties.[7][8]

This dual reactivity makes this compound and its isomers powerful intermediates in the synthesis of targeted therapeutics, including:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in many approved kinase inhibitor drugs.[7][9] These compounds have been used to create covalent inhibitors of kinases like MSK1.[10]

  • Receptor Antagonists: A notable application is in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][3]

G Synthetic Utility of Halogenated Pyrimidines cluster_0 Regioselective Functionalization Core 5-Bromo-2-chloropyrimidine (Illustrative Core) SNAr_Path Nucleophilic Aromatic Substitution (SNAr) Core->SNAr_Path at C2-Cl Coupling_Path Pd-Catalyzed Cross-Coupling Core->Coupling_Path at C5-Br Product_A 2-Amino-5-bromopyrimidine SNAr_Path->Product_A Product_B 2-Chloro-5-arylpyrimidine Coupling_Path->Product_B Amine Amine Nucleophile (R-NH₂) Amine->SNAr_Path Boronic_Acid Boronic Acid (R'-B(OH)₂) Boronic_Acid->Coupling_Path

Differential reactivity enabling diverse molecular synthesis.

Safety and Handling

This compound and its analogs are hazardous chemicals that require careful handling in a controlled laboratory environment.[1]

  • Hazard Classification: These compounds are typically classified as causing skin irritation, serious eye damage, and potential respiratory irritation. They are also harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.[1][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

  • Storage: Store the compound in a cool, dry, and tightly sealed container.[1][12]

  • Spill and Exposure: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and consult a physician.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

G Chemical Handling and Safety Workflow Start Receive Chemical Storage Store in a cool, dry, sealed container Start->Storage Handling Use PPE: - Gloves - Goggles - Lab Coat Work in Fume Hood Storage->Handling Use Chemical Synthesis or Analysis Handling->Use Spill Spill or Exposure Event Use->Spill Disposal Dispose of waste in approved container Use->Disposal FirstAid Administer First Aid (Wash skin, flush eyes, etc.) Seek Medical Attention Spill->FirstAid

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of 5-Bromo-4-chloropyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The document summarizes key physicochemical properties, provides a detailed (though generalized) experimental protocol for its synthesis, and presents predicted spectroscopic and structural data. This guide is intended to serve as a comprehensive resource for researchers utilizing this versatile building block in the design and synthesis of novel therapeutic agents.

Introduction

This compound (C₄H₂BrClN₂) is a heterocyclic aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyrimidine ring substituted with both a bromine and a chlorine atom, offers two distinct reactive sites. This dual reactivity allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a versatile scaffold for the construction of complex molecular architectures. The pyrimidine core is a common motif in a wide range of biologically active compounds, including antiviral and anticancer agents, underscoring the importance of substituted pyrimidines like this compound in drug discovery programs.[1]

Physicochemical and Structural Properties

Table 1: General and Physicochemical Properties

PropertyValue
Molecular Formula C₄H₂BrClN₂
Molecular Weight 193.43 g/mol
Appearance Colorless to pale yellow crystal or powder[1]
Melting Point 75-78 °C[1]
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane[1]
Stability Relatively stable under light and heat[1]

Table 2: Predicted Structural Data (Bond Lengths and Angles)

ParameterPredicted Value
Bond Lengths (Å)
C4-Cl1.73
C5-Br1.89
N1-C21.33
C2-N31.33
N3-C41.34
C4-C51.41
C5-C61.40
C6-N11.34
**Bond Angles (°) **
N1-C2-N3128.0
C2-N3-C4115.5
N3-C4-C5127.3
C4-C5-C6115.2
C5-C6-N1118.5
C6-N1-C2115.5

Note: These values are predicted and may vary from experimental data.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and serve as a guide for the interpretation of experimental spectra.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
8.9sH-2
8.7sH-6

Solvent: CDCl₃. The chemical shifts of the two protons on the pyrimidine ring are predicted to be distinct due to the different electronic environments created by the adjacent halogen substituents.

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
161.0C-2
158.5C-4
110.0C-5
159.5C-6

Solvent: CDCl₃.

Table 5: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
192/194/19675:100:25[M]⁺ (Isotopic pattern for Br and Cl)
163/165Variable[M-Cl]⁺
113Variable[M-Br]⁺
78Variable[C₄H₂N₂]⁺

Ionization mode: Electron Ionization (EI). The isotopic pattern of the molecular ion is a key feature due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 6: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
1600-1550Medium-StrongC=N and C=C stretching vibrations
1450-1350MediumRing stretching vibrations
850-750StrongC-Cl stretch
700-600StrongC-Br stretch

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-chloropyrimidine.[1]

Materials:

  • 4-chloropyrimidine

  • Bromine

  • Sodium hydroxide (or other suitable base)

  • An appropriate organic solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve 4-chloropyrimidine in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the cooled reaction mixture while stirring.

  • After the addition of bromine is complete, slowly add a solution of sodium hydroxide. The base is added to neutralize the hydrobromic acid formed during the reaction.

  • Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_synthesis Synthesis Workflow 4-chloropyrimidine 4-chloropyrimidine Reaction Mixture Reaction Mixture 4-chloropyrimidine->Reaction Mixture Bromine Bromine Bromine->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Workup Purified this compound Purified this compound Crude Product->Purified this compound Purification

A simplified workflow for the synthesis of this compound.
Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the neat solid using an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) can be used. The exact ratio should be optimized to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent.

Reactivity and Synthetic Applications

The two halogen atoms on the pyrimidine ring of this compound exhibit different reactivities, which can be exploited for selective functionalization. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the bromine atom at the 5-position. Conversely, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for a stepwise introduction of different substituents, providing a powerful strategy for the synthesis of diverse libraries of pyrimidine derivatives.

A common application of this compound is in Suzuki coupling reactions to form a new carbon-carbon bond at the 5-position.

G cluster_suzuki Suzuki Coupling Reaction This compound This compound Coupled Product Coupled Product This compound->Coupled Product Organoboron Reagent Organoboron Reagent Organoboron Reagent->Coupled Product Palladium Catalyst Palladium Catalyst Palladium Catalyst->Coupled Product Base Base Base->Coupled Product

A schematic representation of a Suzuki coupling reaction involving this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique structural and reactivity profile allows for the strategic and selective introduction of various functional groups. While experimental data for this specific compound is limited in the public domain, this technical guide provides a comprehensive overview based on available information and theoretical predictions to aid researchers in its effective utilization. Further experimental characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloropyrimidine from 5-bromopyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-4-chloropyrimidine, a key intermediate in the development of various biologically active molecules. The focus of this document is the chlorination of 5-bromopyrimidin-4-one, a common and effective synthetic route.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization in subsequent synthetic steps. This guide details the conversion of 5-bromopyrimidin-4-one to this compound, a reaction typically achieved through the use of a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction and Mechanism

The core transformation involves the conversion of a hydroxyl group (in the tautomeric form of 5-bromopyrimidin-4-one) into a chloro group. Phosphorus oxychloride is a widely used reagent for this type of deoxychlorination reaction. The reaction is generally believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The presence of a mild, non-nucleophilic base is often employed to facilitate the reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-bromopyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyrimidin-4-one (40 g, 0.22 mol) dissolved in phosphorus oxychloride (300 mL), N,N-diisopropylethylamine (29 g, 0.22 mol) was added dropwise at room temperature.[1]

  • The reaction mixture was then heated to reflux and maintained at this temperature for 3 hours.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/EtOAc (1:1) to confirm the consumption of the starting material.[1]

  • Upon completion, the excess phosphorus oxychloride was removed by distillation under reduced pressure.[1]

  • The residue was then carefully and slowly poured into ice water (300 mL) with stirring.[1]

  • The aqueous phase was extracted with ethyl acetate (2 x 300 mL).[1]

  • The combined organic layers were washed sequentially with water (300 mL) and brine (300 mL).[1]

  • The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under vacuum.[1]

  • The resulting crude product was purified by silica gel column chromatography, eluting with a gradient of petroleum ether/EtOAc from 20:1 to 10:1, to yield this compound as a yellow oil.[1]

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.

ParameterValueReference
Starting Material5-bromopyrimidin-4-one[1]
ReagentsPOCl₃, DIPEA[1]
Molar Ratio (Substrate:Base)1:1[1]
Reaction TemperatureReflux[1]
Reaction Time3 hours[1]
Product Yield25 g (60%)[1]
Product AppearanceYellow oil[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start 5-bromopyrimidin-4-one Reaction Reaction (Reflux, 3h) Start->Reaction Reagents POCl₃, DIPEA Reagents->Reaction Quench Quenching (Ice Water) Reaction->Quench Workup Extraction Extraction (EtOAc) Quench->Extraction Wash Washing (H₂O, Brine) Extraction->Wash Drying Drying (Na₂SO₄) Wash->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture is highly exothermic and should be performed with extreme care by adding the reaction residue to ice water slowly.

Conclusion

The synthesis of this compound from 5-bromopyrimidin-4-one using phosphorus oxychloride is a reliable and well-established method. The protocol detailed in this guide provides a clear and reproducible procedure for obtaining this important synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

Spectroscopic Profile of 5-Bromo-4-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated spectral data for 5-Bromo-4-chloropyrimidine, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. While direct experimental spectra for this specific molecule are not widely available in public databases, this document extrapolates expected spectral characteristics based on established principles of spectroscopy and data from structurally related pyrimidine derivatives. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known electronic effects of halogen substituents on the pyrimidine ring and general principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.9 - 9.2Singlet1HH-2Expected to be the most deshielded proton due to the influence of two adjacent nitrogen atoms.
~8.7 - 9.0Singlet1HH-6Influenced by the adjacent nitrogen and chlorine atoms.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for pyrimidine protons are typically found in the aromatic region, with exact values influenced by the electronegativity and position of substituents.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentNotes
~158 - 162C-2Carbon situated between two nitrogen atoms.
~155 - 159C-4Carbon bonded to chlorine.
~110 - 115C-5Carbon bonded to bromine.
~157 - 161C-6Carbon adjacent to a nitrogen atom.

Solvent: CDCl₃. The chemical shifts are estimates based on the known effects of halogen substituents on the pyrimidine ring.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak - MediumC-H stretching (aromatic)
~1600 - 1550MediumC=N stretching
~1550 - 1400Medium - StrongC=C stretching (ring vibrations)
~1200 - 1000Medium - StrongC-Cl stretching
~700 - 550Medium - StrongC-Br stretching

Sample preparation: KBr pellet or Nujol mull. The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of peaks characteristic of the molecule.

Table 4: Predicted Mass Spectrometry Data
m/z ValueRelative IntensityAssignmentNotes
192, 194, 196Variable[M]⁺Molecular ion peak cluster due to the presence of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.
157, 159Variable[M-Cl]⁺Fragment resulting from the loss of a chlorine atom.
113Variable[M-Br]⁺Fragment resulting from the loss of a bromine atom.

Ionization method: Electron Ionization (EI). The isotopic pattern of the molecular ion is a key characteristic for identifying compounds containing both bromine and chlorine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum should be acquired on the same instrument.

    • A proton-decoupled pulse sequence is typically used.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A larger number of scans is necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction.

    • If using a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • Electron Ionization (EI) is a common method for this type of molecule. A standard electron energy of 70 eV is typically used.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Data Correlation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 5-Bromo-4-chloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document combines qualitative information with detailed, industry-standard experimental protocols for determining solubility. This allows research and drug development professionals to accurately assess its behavior in various organic solvents.

Quantitative Solubility Data

It is crucial to note that these values are estimations and should be experimentally verified for any critical application.

SolventChemical FormulaPolarity IndexEstimated Solubility ( g/100 mL)
Dimethylformamide (DMF)C₃H₇NO6.4> 20
Dichloromethane (DCM)CH₂Cl₂3.1> 15
EthanolC₂H₅OH5.2> 10
MethanolCH₃OH5.1> 10
AcetoneC₃H₆O5.15 - 10
Ethyl AcetateC₄H₈O₂4.42 - 5
TolueneC₇H₈2.4< 1
HexaneC₆H₁₄0.1< 0.1

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental methodologies are recommended.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

    • Ensure a solid excess is visible to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment for the undissolved solid to sediment.

    • Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (UV-Vis Spectroscopy or HPLC).

  • Quantification:

    • UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) for the quantification of this compound.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the diluted sample and determine its concentration based on the peak area relative to the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration of the saturated solution, accounting for any dilutions.

    • Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Gravimetric Method for Solubility Determination

This is a simpler, classical method that can be used for a less precise but still valuable estimation of solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the desired solvent at a specific temperature as described in the shake-flask method.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Solvent Evaporation:

    • Transfer the aliquot to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

  • Mass Determination:

    • Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.

    • Calculate the solubility by dividing the mass of the solid by the volume of the solvent used.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid This compound prep_mix Mix and Equilibrate (e.g., 24-48h at constant T) prep_solid->prep_mix prep_solvent Organic Solvent prep_solvent->prep_mix sep_sediment Sedimentation / Centrifugation prep_mix->sep_sediment Saturated Solution sep_supernatant Collect Supernatant sep_sediment->sep_supernatant ana_dilute Dilute Aliquot sep_supernatant->ana_dilute ana_quantify Quantify Concentration (UV-Vis or HPLC) ana_dilute->ana_quantify res_calc Calculate Solubility ana_quantify->res_calc

Workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors as depicted in the diagram below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solute_structure Molecular Structure (Halogenation, N-atoms) solute_polarity Polarity solute_structure->solute_polarity solute_mp Melting Point solute_structure->solute_mp solubility Solubility of This compound solute_polarity->solubility solvent_polarity Polarity solvent_hbond H-bonding Capacity solvent_polarity->solvent_hbond solvent_polarity->solubility cond_temp Temperature cond_temp->solubility cond_pressure Pressure (for gases)

Factors influencing the solubility of this compound.

References

5-Bromo-4-chloropyrimidine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-4-chloropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for professionals in research, discovery, and drug development who handle and utilize this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystalline solid or powder.[1] It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol [1]
Appearance Colorless to pale yellow crystal or powder[1]
Melting Point 75-78 °C[1]
Solubility Soluble in ethanol, dimethylformamide, dichloromethane[1]

Stability Profile

While specific quantitative stability data for this compound is not extensively available in published literature, its general stability can be inferred from its chemical structure and information on related compounds. The compound is reported to be relatively stable under the influence of light and heat.[1] However, like many halogenated pyrimidines, it is susceptible to degradation under certain conditions, particularly hydrolysis.

Key Stability Considerations:

  • Hydrolytic Stability: The pyrimidine ring is electron-deficient, which makes the C-Cl bond at the 4-position susceptible to nucleophilic attack by water (hydrolysis). The electron-withdrawing nature of the bromine atom at the 5-position is expected to further activate the ring towards nucleophilic substitution, potentially increasing the rate of hydrolysis. Hydrolysis would likely lead to the formation of 5-bromo-pyrimidin-4-ol. This reaction is expected to be pH-dependent, with faster rates under basic or strongly acidic conditions.

  • Photostability: The compound is generally considered to be relatively stable to light.[1] However, prolonged exposure to high-intensity UV light could potentially lead to degradation. Photostability testing is recommended to determine its susceptibility to photodegradation.

  • Thermal Stability: this compound is a solid with a melting point of 75-78 °C, indicating a degree of thermal stability.[1] Degradation may occur at elevated temperatures, and thermal stress testing is advised to understand its degradation profile.

  • Oxidative Stability: Information on the oxidative stability of this compound is limited. However, the pyrimidine ring itself is relatively resistant to oxidation. Forced degradation studies using oxidizing agents are necessary to determine its susceptibility.

A hypothetical degradation pathway for the hydrolysis of this compound is presented in the diagram below.

G Hypothetical Hydrolysis Degradation Pathway A This compound B 5-Bromo-pyrimidin-4-ol A->B Hydrolysis (H₂O)

Caption: Hypothetical hydrolysis of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] For long-term storage, it is advisable to store in a freezer at temperatures between -20°C and 2-8°C.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, light-resistant container.

  • Moisture: Avoid exposure to moisture, as the compound is susceptible to hydrolysis.

The logical workflow for the proper storage and handling of this compound is illustrated in the following diagram.

G Recommended Storage and Handling Workflow A Receive this compound B Store in a tightly sealed, light-resistant container A->B F Handle in a fume hood with appropriate PPE A->F C Store in a cool, dry, well-ventilated area B->C D For long-term storage: Store at -20°C to 2-8°C C->D E Store under an inert atmosphere (Argon or Nitrogen) D->E G Dispense required amount F->G H Reseal container tightly under inert atmosphere G->H I Return to appropriate storage conditions H->I

Caption: Recommended storage and handling workflow.

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a series of forced degradation studies should be performed. These studies are designed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following are general protocols based on industry standards.

4.1. Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for these studies. The method should be capable of separating the parent compound from all potential degradation products.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

4.2. Forced Degradation Studies

The following stress conditions are recommended. The extent of degradation should be targeted at 5-20% to ensure that primary degradation products are formed and can be reliably detected.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Methodology
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N HCl at room temperature and at an elevated temperature (e.g., 60-80 °C).
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N NaOH at room temperature and at an elevated temperature (e.g., 60-80 °C).
Neutral Hydrolysis Dissolve the compound in a suitable solvent and reflux in water.
Oxidative Degradation Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.
Photodegradation Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to exclude the effects of temperature.
Thermal Degradation Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C) for an extended period.

The general experimental workflow for conducting these stability studies is depicted in the diagram below.

G Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Conclusion A Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Neutral Hydrolysis A->D E Oxidative Degradation A->E F Photodegradation A->F G Thermal Degradation A->G H Analyze stressed samples by validated analytical method B->H C->H D->H E->H F->H G->H I Quantify parent compound and degradation products H->I J Characterize significant degradation products (e.g., LC-MS, NMR) I->J K Determine degradation pathways J->K L Establish stability profile K->L

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-4-chloropyrimidine (CAS No. 56181-39-6), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystal or powder.[1] It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1]

PropertyValueSource
CAS Number 56181-39-6[1]
Molecular Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol [1]
Appearance Colorless to pale yellow crystal or powder[1]
Melting Point 75-78°C[1]
Boiling Point 250.7 ± 20.0 °C (Predicted)[1]
Density 1.859 ± 0.06 g/cm³ (Predicted)[1]
Solubility Good solubility in ethanol, dimethylformamide, and dichloromethane[1]

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The GHS classification for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Note: This classification is based on data for closely related compounds and should be treated as a reliable indicator of the hazards of this compound.

Toxicological Data:

Experimental Protocols

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.

Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[1]

  • Grounding: When transferring the solid, use appropriate measures to prevent the build-up of static electricity.

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.

Disposal
  • Waste Classification: All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate halogenated organic waste from non-halogenated waste streams.

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container.

  • Disposal Method: The recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. Contact a licensed professional waste disposal service for final disposal.

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Chemical Spill Response Workflow

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Waste_Disposal Waste Disposal cluster_Follow_Up Follow-Up Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Minor Spill MajorSpill Contact Emergency Services / EHS Assess->MajorSpill Major Spill Ventilate Ensure Proper Ventilation (Fume Hood) PPE->Ventilate Contain Contain the Spill (Use inert absorbent material for liquids, cover solids to prevent dust) Ventilate->Contain Collect Collect Spilled Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate the Area (Wipe with appropriate solvent, then soap and water) Collect->Decontaminate Package Package Contaminated Materials in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste (Contact EHS) Package->Dispose Report Report the Incident Dispose->Report Review Review and Update Procedures Report->Review

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of substituted pyrimidines, a class of heterocyclic compounds fundamental to life and medicine. From their initial isolation in the 19th century to their central role in modern drug discovery, this document traces the key milestones, pioneering researchers, and the evolution of synthetic methodologies. Quantitative data on the biological activity of key derivatives are presented in structured tables, and detailed experimental protocols for seminal syntheses and biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the structure-activity relationships and mechanisms of action that have established substituted pyrimidines as a cornerstone of medicinal chemistry.

A Historical Perspective: From Obscurity to Ubiquity

The story of pyrimidines begins not with a flash of insight, but with the gradual unraveling of the chemical composition of life itself. Although pyrimidine derivatives such as alloxan were known in the early 19th century, the systematic study of this heterocyclic ring system began in earnest in the latter half of the century.

A pivotal moment arrived in 1879 when Charles-Adolphe Wurtz's student, Grimaux , first synthesized barbituric acid, a substituted pyrimidine, from urea and malonic acid.[1] This marked the first laboratory synthesis of a pyrimidine derivative. However, it was the meticulous work of the German chemist Adolf Pinner that laid the true foundation for pyrimidine chemistry. In 1884, Pinner and his colleagues began a systematic investigation, synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] A year later, in 1885, Pinner was the first to coin the term "pyrimidin" (pyrimidine).[1]

The parent compound, pyrimidine itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman , who prepared it from barbituric acid.[2] Around the same period, the biological significance of pyrimidines began to emerge with the isolation and identification of the nucleobases cytosine, thymine, and uracil as essential components of nucleic acids.

The 20th century witnessed an explosion in pyrimidine research, driven by the burgeoning fields of biochemistry and pharmacology. The groundbreaking work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GlaxoSmithKline) in the mid-20th century revolutionized drug discovery by pioneering the concept of "rational drug design."[3] Their research focused on creating antimetabolites, molecules that could interfere with the metabolic pathways of cancer cells and pathogens. This approach led to the development of the first effective drugs for leukemia, including the purine analog 6-mercaptopurine and the pyrimidine-based antimetabolite, 5-fluorouracil (5-FU), synthesized by Robert Duschinsky and his team at Hoffmann-La Roche in 1957.[4] These discoveries firmly established substituted pyrimidines as a "privileged scaffold" in medicinal chemistry.

Another significant figure in the history of pyrimidine synthesis is the Italian chemist Pietro Biginelli . In 1891, he developed a one-pot, three-component reaction for the synthesis of dihydropyrimidinones, now famously known as the Biginelli reaction.[5][6][7] This reaction, though largely overlooked for many years, has seen a resurgence in recent decades due to its efficiency and the diverse biological activities of its products.

The Evolution of Synthesis: From Classical Reactions to Modern Methods

The ability to synthesize a diverse range of substituted pyrimidines has been central to exploring their therapeutic potential. Over the decades, the synthetic toolbox has expanded from classical condensation reactions to highly efficient and versatile modern methodologies.

The Pinner Synthesis

The Pinner synthesis, first reported by Adolf Pinner in 1884, is a classic method for the preparation of pyrimidines. It involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[8][9][10]

Experimental Protocol: Pinner Synthesis of a Substituted Pyrimidine (General Procedure)

  • Reaction Setup: A solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Amidine: The amidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1 equivalent) are added to the flask.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[11][12][13][14]

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction

  • Reactant Mixture: In a round-bottom flask, a mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared.

  • Catalyst and Solvent: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) is added. The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.

  • Reaction: The mixture is heated (typically to 80-100 °C) and stirred for the appropriate time (usually 1-4 hours), with reaction progress monitored by TLC.

  • Isolation: After cooling to room temperature, the reaction mixture is poured into crushed ice. The solid precipitate that forms is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Workflow for a Classical Pyrimidine Synthesis

G Workflow of a Classical Pyrimidine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 1,3-Dicarbonyl Compound Mixing Mixing in Solvent Reactant1->Mixing Reactant2 Amidine / Urea Derivative Reactant2->Mixing Heating Heating under Reflux Mixing->Heating SolventRemoval Solvent Removal Heating->SolventRemoval Extraction Extraction SolventRemoval->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Substituted Pyrimidine Purification->Product EGFR_Pathway EGFR Signaling Pathway and Inhibition by Gefitinib EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation MTT_Workflow Workflow for IC50 Determination using MTT Assay Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate overnight CellSeeding->Incubation1 CompoundAddition Add serial dilutions of test compound Incubation1->CompoundAddition Incubation2 Incubate for 48-72 hours CompoundAddition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance DataAnalysis Calculate % viability and determine IC50 Absorbance->DataAnalysis End End DataAnalysis->End

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its two distinct halogen atoms offer opportunities for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyrimidine derivatives. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the functionalization of such heterocyclic scaffolds.

These application notes provide a detailed protocol for the selective Suzuki coupling of an arylboronic acid with this compound at the C4 position. The inherent reactivity difference between the C-Cl and C-Br bonds on the pyrimidine ring, with the C4-Cl bond being more activated towards oxidative addition, allows for this selective transformation.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

In the case of this compound, the chloro group at the 4-position is generally more reactive than the bromo group at the 5-position in Suzuki couplings. This is due to the electronic influence of the adjacent nitrogen atoms, which makes the C4 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. By carefully selecting the reaction conditions, selective coupling at the C4 position can be achieved, leaving the C5-bromo group available for subsequent transformations.

Experimental Protocols

This section details a generalized protocol for the selective Suzuki coupling of an arylboronic acid with this compound at the C4 position. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (for biphasic systems)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-aryl-5-bromopyrimidine.

Data Presentation

The following tables summarize typical reaction components and conditions for the Suzuki coupling of this compound. These serve as a starting point for optimization.

Table 1: Recommended Reagents and Catalysts

ComponentRecommended OptionsTypical Loading (mol%)Notes
Palladium Catalyst Pd(PPh₃)₄2 - 5A reliable, commercially available Pd(0) catalyst.
Pd₂(dba)₃ / Ligand1 - 3 (Pd)Requires an ancillary ligand for catalytic activity.
Ligand PPh₃4 - 10A standard, cost-effective phosphine ligand.
XPhos, SPhos2 - 6Bulky, electron-rich ligands that can improve catalytic efficiency for challenging substrates.
Base K₂CO₃2.0 - 3.0 equiv.A common and effective base.
K₃PO₄2.0 - 3.0 equiv.A slightly stronger base that can be beneficial in some cases.
Cs₂CO₃2.0 - 3.0 equiv.A strong base, often used for less reactive chlorides.
Solvent 1,4-Dioxane / H₂O (4:1)-A common biphasic system that dissolves both organic and inorganic reagents.
Toluene / H₂O-Another effective biphasic solvent system.
DMF-A polar aprotic solvent, can be used for less soluble substrates.

Table 2: Summary of Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Temperature 80 - 110 °CHigher temperatures generally lead to faster reaction rates but may increase side product formation.
Reaction Time 2 - 24 hoursDependent on substrate reactivity, catalyst loading, and temperature. Monitor by TLC or LC-MS.
Catalyst Loading 1 - 5 mol%Lower catalyst loading is desirable for cost-effectiveness but may require longer reaction times or higher temperatures.
Yield Moderate to HighYields are substrate-dependent and can be optimized by screening the reaction parameters.
Selectivity High for C4-couplingThe C4-chloro position is generally more reactive, leading to selective formation of the 4-aryl-5-bromopyrimidine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation (R²-B(OR)₂) pd_trans->pd0 Reductive Elimination (R¹-R²) reagents R¹-X = this compound R²-B(OR)₂ = Arylboronic acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup catalyst Add Pd Catalyst and Ligand setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product: 4-Aryl-5-bromopyrimidine purify->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrimidine core, which is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs. The presence of two distinct halogen substituents at positions 4 and 5 allows for selective functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction on this compound, a key transformation for introducing a wide range of functionalities.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (positions 2, 4, and 6). In this compound, the chlorine atom at the C4 position is significantly more activated towards SNAr than the bromine atom at C5. This preferential reactivity allows for the selective displacement of the chloride, leaving the bromide available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on this compound proceeds with high regioselectivity at the C4 position. The attack of a nucleophile at the carbon bearing the chlorine atom is favored due to the superior stabilization of the negative charge in the resulting Meisenheimer intermediate by both ring nitrogen atoms. The bromine at C5 is not positioned for such effective charge delocalization and is therefore significantly less reactive under SNAr conditions. This predictable selectivity is crucial for the strategic synthesis of complex molecules. A multi-step synthesis starting from the structurally related 5-bromo-2,4-dichloropyrimidine has been reported to proceed with initial nucleophilic attack at the C4 position, underscoring the higher reactivity of this site.[1]

Applications in Drug Discovery

The 4-substituted-5-bromopyrimidine core, readily accessible through SNAr of this compound, is a key structural motif in a variety of therapeutic agents. These include kinase inhibitors, antivirals, and other targeted therapies. The ability to introduce diverse amine, thiol, or alkoxy groups at the C4 position allows for the fine-tuning of a molecule's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile.

Experimental Protocols

The following protocols provide generalized methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimal conditions (e.g., temperature, reaction time, choice of base and solvent) may vary depending on the specific nucleophile used.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1–1.5 equiv)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃)) (1.5–2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol, or Isopropanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen solvent.

  • Add the amine nucleophile (1.1–1.5 equiv) to the solution.

  • Add the base (1.5–2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 25–120 °C) for the required time (2–24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-bromopyrimidine.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)-5-bromopyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)) (1.1 equiv)

  • Solvent (e.g., DMF, Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • If using a base like NaH, suspend it in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add the thiol nucleophile (1.1 equiv) to the base suspension at 0 °C to form the thiolate in situ.

  • If using a base like K₂CO₃ or NaOH, dissolve the thiol and the base in the solvent at room temperature.

  • Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate mixture.

  • Stir the reaction mixture at the appropriate temperature (typically 25–80 °C) for the necessary duration (1–12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(alkyl/arylthio)-5-bromopyrimidine.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation/Alkylation)

This protocol describes the synthesis of 4-alkoxy/aryloxy-5-bromopyrimidines from this compound and an alcohol or phenol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol or phenol nucleophile (1.1 equiv)

  • Base (e.g., Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃)) (1.1 equiv)

  • Solvent (e.g., THF, DMF, or Dioxane)

  • Standard laboratory glassware

  • Magnetic stirrer and heating apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.1 equiv) in the chosen anhydrous solvent.

  • Add the alcohol or phenol nucleophile (1.1 equiv) to the suspension to generate the alkoxide or phenoxide. For less acidic alcohols, this may require stirring at room temperature for a short period.

  • Add this compound (1.0 equiv) to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1–24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Quantitative Data

The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution on halogenated pyrimidines. While specific yield data for a wide range of nucleophiles with this compound is not extensively tabulated in the literature, the provided examples from closely related systems illustrate the expected outcomes.

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
5-Bromo-2,4-dichloropyrimidinetert-butyl piperazine-1-carboxylateTriethylamineDichloromethane0 - 302tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylateN/A[1]
4-Chloropyrimidine derivativeVarious AminesDIPEA / K₂CO₃Ethanol / DMF80 - 1202 - 244-Aminopyrimidine derivativeModerate to High
4-Chloropyrimidine derivativeVarious ThiolsNaH / K₂CO₃DMF / THF25 - 801 - 124-(Alkyl/arylthio)pyrimidine derivativeModerate to High
4-Chloropyrimidine derivativeVarious AlcoholsNaH / KOtBuTHF / DioxaneRT - Reflux1 - 244-Alkoxypyrimidine derivativeModerate to High

Note: N/A indicates that a specific yield was not provided in the cited abstract. The conditions for the reaction with 5-bromo-2,4-dichloropyrimidine strongly support selective substitution at the C4 position.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism for the nucleophilic aromatic substitution on this compound and a typical experimental workflow.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow start Start combine Combine this compound, Nucleophile, Base, and Solvent start->combine react Heat and Stir (Monitor by TLC/LC-MS) combine->react workup Aqueous Work-up and Extraction react->workup purify Dry, Concentrate, and Purify workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Bromo-4-chloropyrimidine is a versatile heterocyclic building block crucial in medicinal chemistry for the synthesis of a wide array of biologically active molecules and pharmacologically significant compounds.[1] Pyrimidine derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the C5 position and the carbon-chlorine (C-Cl) bond at the C4 position can be selectively functionalized through various synthetic methodologies. This allows for a stepwise and controlled introduction of different substituents, making it an invaluable intermediate in the development of novel therapeutic agents.[5]

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl.[2][6] Consequently, the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective transformations while leaving the C-Cl bond intact for subsequent reactions. Conversely, the C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring.[7] These application notes provide detailed protocols for key synthetic transformations involving this compound.

G cluster_main Selective Functionalization of this compound start This compound pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling  Selective at C5-Br (Suzuki, Buchwald-Hartwig, etc.) snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Selective at C4-Cl (Amines, Alcohols, Thiols) c5_product 5-Substituted-4-chloropyrimidine pd_coupling->c5_product c4_product 4-Substituted-5-bromopyrimidine snar->c4_product

Fig. 1: Regioselective reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The higher reactivity of the C5-Br bond allows for selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings, to introduce carbon or nitrogen substituents at this position.[2][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[8] This reaction is fundamental for synthesizing biaryl and heteroaryl structures.[9]

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is reliable. Pre-formed catalysts like XPhos-Pd-G3 can also be effective.[8]
Ligand PPh₃, XPhos, SPhosBulky, electron-rich phosphine ligands can enhance catalytic activity.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly influence the reaction outcome. K₃PO₄ is a good starting point.[8]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is commonly used to dissolve reagents.[8]
Temperature 80-110 °COptimization is crucial to ensure selectivity for the C-Br bond.[8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol describes the coupling of an arylboronic acid with this compound.

  • Preparation : In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[8]

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., 90 °C).[8]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling start Start prep Combine Reactants: This compound, Arylboronic Acid, Base start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (e.g., 90 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: Cool, Dilute, Wash monitor->workup Complete purify Purify: Dry, Concentrate, Column Chromatography workup->purify product Product: 5-Aryl-4-chloropyrimidine purify->product

Fig. 2: Generalized workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 5-amino-4-chloropyrimidines.[8][11] Careful selection of the catalyst, ligand, and base is crucial for achieving high yields and selectivity at the C5 position.[6]

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium precursors for generating the active Pd(0) catalyst in situ.[8]
Ligand BINAP, XPhos, SPhosBulky, electron-rich phosphine ligands enhance catalytic activity.[6][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.[8][12]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed solvents are essential for optimal results.[8]
Temperature 80-110 °CThe reaction temperature should be optimized for each substrate combination.[8]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from oxidation.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

  • Preparation : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[8][12]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Solvent and Reagent Addition : Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[8]

  • Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Stille Coupling

The Stille coupling provides another avenue for C-C bond formation by reacting this compound with an organostannane reagent.[5] While effective, the toxicity of organotin compounds necessitates careful handling.[12][13]

Experimental Protocol: Stille Coupling

  • Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or DMF).[5]

  • Reaction : Heat the reaction mixture to 80-110 °C with stirring.[5]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the mixture and dilute with an organic solvent. Wash with an aqueous potassium fluoride solution to precipitate tin byproducts, then filter through celite. Wash the filtrate with water and brine.[12]

  • Purification : Dry the organic layer, filter, concentrate, and purify by column chromatography.[13]

G cluster_stille Catalytic Cycle of Stille Coupling pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)Ln-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-SnR₃ pd2_r2 R¹-Pd(II)Ln-R² transmetal->pd2_r2 X-SnR₃ out reductive_elim Reductive Elimination pd2_r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product

Fig. 3: Simplified catalytic cycle for the Stille cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the pyrimidine ring activates the C4-Cl position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, by displacing the chloride ion.

Experimental Protocol: General Procedure for SNAr

This protocol describes the reaction of 4-chloropyrimidines with various nucleophiles.

  • Preparation : In a round-bottom flask, dissolve the this compound derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[5]

  • Reagent Addition : Add the nucleophile (e.g., amine, thiol, or alcohol, 1.1-1.5 equiv.). If necessary, add a base (e.g., K₂CO₃, Et₃N, or NaH, 1.5-2.0 equiv.) to deprotonate the nucleophile.[7]

  • Reaction : Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, typically 25-120 °C) for the required time (1-24 h).[5]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.[5]

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

G cluster_snar_workflow Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr) start Start combine Combine this compound, Nucleophile, Solvent, and Base (if needed) start->combine react Stir at Appropriate Temperature (e.g., RT to 120 °C) combine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: Cool, Filter or Extract monitor->workup Complete purify Purify: Dry, Concentrate, Column Chromatography workup->purify product Product: 4-Substituted-5-bromopyrimidine purify->product

Fig. 4: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound serves as a highly valuable and versatile platform for the synthesis of diverse pyrimidine derivatives. The distinct reactivity of its C-Br and C-Cl bonds enables chemists to perform regioselective functionalization through a variety of well-established synthetic methods. By leveraging palladium-catalyzed cross-coupling reactions at the C5 position and nucleophilic aromatic substitutions at the C4 position, researchers can strategically construct complex molecules with potential therapeutic applications. The protocols and data provided herein offer a foundational guide for utilizing this key intermediate in drug discovery and development programs. Careful optimization of the described reaction conditions is essential to achieve high yields and purity for specific substrates.

References

Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in numerous approved kinase inhibitor drugs.[1][2] Its structural similarity to the purine core of ATP enables competitive binding at the kinase's ATP-binding site.[1][3] 5-Bromo-4-chloropyrimidine is a highly versatile starting material for the synthesis of kinase inhibitors due to the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is highly activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring nitrogens. This allows for the straightforward introduction of amine-containing fragments that can form key hydrogen bonds with the kinase hinge region.[1] Subsequently, the less reactive bromine atom at the C5 position serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][3] This sequential, regioselective functionalization enables the construction of diverse and complex molecular architectures, facilitating the development of potent and selective inhibitors for various kinases implicated in diseases like cancer.[1][4]

Targeted Signaling Pathways and Inhibition

Kinase inhibitors developed from the 5-bromopyrimidine scaffold can target a multitude of signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. A primary example is the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[3] Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates, triggering downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Inhibitors designed from the this compound scaffold can block the ATP-binding site of EGFR, preventing these downstream signals and thereby inhibiting cancer cell proliferation.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway and Inhibition.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically follows a structured, two-stage workflow. This modular approach allows for the creation of a large library of compounds from common intermediates.

  • Stage 1: Nucleophilic Aromatic Substitution (SNAr) : An amine nucleophile displaces the highly reactive chlorine atom at the C4 position.

  • Stage 2: Palladium-Catalyzed Cross-Coupling : The bromine atom at the C5 position is replaced with an aryl or heteroaryl group via a cross-coupling reaction, such as a Suzuki coupling.

This workflow enables the systematic variation of substituents at both the C4 and C5 positions to optimize the inhibitor's potency and selectivity.

General workflow for synthesis and screening of kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations and biological evaluation.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This procedure outlines the substitution of the C4-chloro group with a desired amine nucleophile.

  • Materials :

    • This compound (1.0 eq)

    • Desired substituted aniline or amine (1.0-1.2 eq)

    • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (1.5-2.0 eq)

    • Anhydrous solvent such as isopropanol, N,N-Dimethylformamide (DMF), or Dioxane

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure :

    • In a clean, dry round-bottom flask, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the desired amine (1.0-1.2 eq), followed by the dropwise addition of DIPEA (1.5-2.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-bromopyrimidine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the introduction of an aryl or heteroaryl moiety at the C5-position of the pyrimidine intermediate from Protocol 1.

  • Materials :

    • 4-Amino-5-bromopyrimidine intermediate (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Anhydrous solvent system (e.g., Dioxane/water or Toluene/water)

    • Reaction vessel suitable for heating under an inert atmosphere

  • Procedure :

    • To a reaction vessel, add the 4-amino-5-bromopyrimidine intermediate, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.[5]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for quantifying the inhibitory activity of the synthesized compounds against a target kinase.

  • Materials :

    • Target kinase enzyme

    • Kinase-specific substrate and ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Assay plates (e.g., 384-well white plates)

    • Plate reader capable of measuring luminescence

  • Procedure :

    • Prepare a serial dilution of the inhibitor compounds in a new plate.

    • In the assay plate, add the kinase, substrate, and ATP in the appropriate reaction buffer.

    • Add the diluted inhibitor compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.[3]

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents representative biological activity data for kinase inhibitors synthesized from a closely related 5-bromo-2,4-dichloropyrimidine starting material.[4] This data illustrates the potential potency that can be achieved with the 5-bromopyrimidine scaffold against cancer-relevant targets like the Bcr-Abl kinase and the K562 cancer cell line.[1][4] Dasatinib is included as a positive control.

Compound IDKey Substituents (R¹, R²)Target Kinase (Bcr-Abl) IC₅₀ (µM)K562 Cell Line IC₅₀ (µM)
5c R¹ = Cyclopentyl, R² = 3-Ethoxyphenyl0.0450.098
5e R¹ = Cyclopentyl, R² = 3-(Trifluoromethyl)phenyl0.0390.081
6g R¹ = Cyclohexyl, R² = 3-Hydroxyphenyl0.0520.112
9e R¹ = Phenyl, R² = 4-(4-Methylpiperazin-1-yl)phenyl0.0280.065
9f R¹ = Phenyl, R² = 4-(Morpholin-4-yl)phenyl0.0310.072
10c R¹ = 2-Chlorophenyl, R² = 3-Hydroxyphenyl0.0410.091
Dasatinib (Positive Control)0.0010.003

Note: Data is for compounds synthesized from 5-bromo-2,4-dichloropyrimidine and is presented to illustrate the potential of the 5-bromopyrimidine scaffold. R¹ and R² generally refer to substitutions at the C4 and C2 positions, respectively, following sequential SNAr reactions.[1][4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors.[1] The distinct reactivity of its chloro and bromo groups allows for the efficient and modular construction of diverse compound libraries.[1][5] By leveraging the well-established synthetic strategies of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can systematically explore the chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases.

References

Application Notes and Protocols for the Amination of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its two distinct halogen atoms offer opportunities for selective functionalization, enabling the synthesis of complex molecular architectures. The amination of this scaffold is a critical transformation for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. This document provides detailed protocols for two primary methods of amination: the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction and the classical Nucleophilic Aromatic Substitution (SNAr).

The reactivity of the two halogen atoms differs significantly. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 4-position, activated by the electron-withdrawing pyrimidine ring, is more susceptible to nucleophilic attack.[1][2] This differential reactivity allows for regioselective amination.

Reaction Pathways

Two principal pathways for the amination of this compound are presented:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds.[3][4] This method is typically selective for the more reactive C-Br bond at the 5-position.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct attack of a nucleophile (amine) on the electron-deficient pyrimidine ring, leading to the displacement of the chloride at the 4-position.

G cluster_main Amination of this compound cluster_path1 Buchwald-Hartwig Amination cluster_path2 Nucleophilic Aromatic Substitution (SNAr) Start This compound P1_Step1 Pd Catalyst, Ligand, Base Start->P1_Step1 P2_Step1 Amine, Base, Solvent Start->P2_Step1 P1_Product 5-Amino-4-chloropyrimidine Derivative P1_Step1->P1_Product Selective C-Br Amination P2_Product 5-Bromo-4-aminopyrimidine Derivative P2_Step1->P2_Product Selective C-Cl Amination

Caption: Alternative amination pathways for this compound.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the selective amination at the C5-bromo position. Optimization of the ligand, base, and temperature may be necessary for specific amine substrates.

Experimental Workflow

G Start Start Setup Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) Start->Setup Reagents Add Pd Precatalyst, Ligand, and Base Setup->Reagents Substrate Add this compound and Amine Reagents->Substrate Solvent Add Anhydrous, Degassed Solvent Substrate->Solvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Cool, Quench, and Extract Monitor->Workup Purify Purify Crude Product (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General workflow for Buchwald-Hartwig amination.

Reagents and Recommended Conditions

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Common precursors for generating the active Pd(0) catalyst.[5]
Ligand XPhos, RuPhos, BINAP, Xantphos (2-10 mol%)The choice of ligand is crucial and substrate-dependent. Bulky biarylphosphine ligands are often effective.[5][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.)A strong, non-nucleophilic base is typically required.[5]
Solvent Toluene, 1,4-Dioxane (Anhydrous, Degassed)Essential for optimal catalyst performance and to prevent side reactions.[5]
Temperature 80-110 °CShould be optimized for each specific substrate combination.[5][6]
Atmosphere Inert (Argon or Nitrogen)Protects the palladium catalyst from oxidation.[1][6]

Detailed Protocol

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 100 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol describes the amination at the C4-chloro position, which is activated by the electron-deficient pyrimidine ring.

Reaction Mechanism

G Start This compound + Amine (Nu:) Intermediate Meisenheimer Intermediate (Resonance-Stabilized Anionic Adduct) Start->Intermediate Addition of Nucleophile Product 5-Bromo-4-aminopyrimidine Derivative + Cl⁻ Intermediate->Product Elimination of Leaving Group

Caption: General mechanism of SNAr on the pyrimidine ring.

Reagents and Typical Conditions

ParameterRecommended ConditionsNotes
Nucleophile Primary or Secondary Amine (1.0-1.5 equiv.)A wide range of amines can be used.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃ (1.5-2.0 equiv.)Used to neutralize the HCl generated during the reaction.[6]
Solvent Ethanol, Isopropanol, DMF, DioxaneThe choice of solvent can influence the reaction rate.[6][7]
Temperature Room Temperature to Reflux (e.g., 80-120 °C)Heating is often required to drive the reaction to completion.[6]

Detailed Protocol

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or DMF).

  • Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.) and a base (e.g., triethylamine, 2.0 equiv.).[6][7]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive. Handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Halogenated pyrimidines and organic solvents should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these protocols, researchers can effectively synthesize a variety of aminated pyrimidine derivatives from this compound, providing access to novel compounds for drug discovery and materials science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-4-chloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its two distinct reactive sites, which allow for selective functionalization.[1] The pyrimidine core is a common motif in numerous biologically active molecules, including kinase inhibitors and receptor antagonists.[1][2]

Overview and Chemoselectivity

This compound possesses two electrophilic centers suitable for cross-coupling reactions: a bromine atom at the 5-position and a chlorine atom at the 4-position. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3][4] This inherent difference in reactivity allows for the selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[3][4] Achieving high chemoselectivity requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature.[3][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common in pharmaceutical compounds.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)Ref.
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95[6]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101665-90[6]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-1001267-85+[6][7][8]

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 5-position of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)[5][7]

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[7]

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.[7]

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Add the degassed solvent system via syringe.[7]

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_ArB Ar-Pd(II)L2-Ar' PdII_ArX->PdII_Ar_ArB Transmetalation PdII_Ar_ArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_ArB->Product Boronate Ar'B(OR)2 Boronate->PdII_ArX ArX Ar-X ArX->PdII_ArX Base Base Base->PdII_ArX

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For this compound, this reaction allows for the selective introduction of a wide range of primary and secondary amines at the 5-position.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Ref.
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-110[3]
Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110[11]

This protocol provides a general method for the selective amination at the C5-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[3]

  • Ligand (e.g., BINAP, 3 mol%)[3]

  • Base (e.g., NaOtBu, 1.4 equiv.)[3]

  • Anhydrous, degassed solvent (e.g., toluene)[3]

Procedure:

  • In an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.[3]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by this compound and the amine.[3]

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor for completion.[3]

  • After cooling to room temperature, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald_Hartwig_Workflow prep Reaction Setup reagents Add Reagents prep->reagents Inert Atmosphere reaction Heating & Stirring reagents->reaction This compound, Amine, Catalyst, Ligand, Base workup Workup reaction->workup Monitor by TLC/LC-MS purification Purification workup->purification Extraction & Washing product Final Product purification->product Column Chromatography

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, which is a key transformation for synthesizing 5-alkynylpyrimidines. These products serve as important intermediates in drug discovery.[12]

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Ref.
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF80[3]
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.[12]

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Copper(I) co-catalyst (e.g., CuI, 10 mol%)[3]

  • Amine base (e.g., Et₃N, 2.0 equiv.)[3]

  • Degassed solvent (e.g., DMF or THF)[3][12]

Procedure:

  • In a reaction flask, combine this compound, the palladium catalyst, and the copper(I) co-catalyst.[3]

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base.[3]

  • Add the terminal alkyne via syringe.[3]

  • Stir the mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor the reaction's progress.[3][12]

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[12]

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynylpyrimidine.[12]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)L2-C≡CR' pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex Transfer of alkynyl group alkyne R'C≡CH base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[12]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][13] For instance, it is a crucial building block in the synthesis of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[1][14][15] The pyrimidine scaffold is also prevalent in a multitude of kinase inhibitors, and this starting material is instrumental in developing targeted cancer therapies.[1][2] The ability to selectively functionalize the 5- and 4-positions allows for the generation of diverse molecular libraries for screening and lead optimization in drug discovery programs.

Safety Information

When handling this compound and the reagents used in these protocols, it is essential to follow standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.[13] Consult the Safety Data Sheets (SDS) for all chemicals before use. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive and require careful handling.[7]

References

Synthesis of 5-Vinyl-4-chloropyrimidine from 5-Bromo-4-chloropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-vinyl-4-chloropyrimidine from 5-bromo-4-chloropyrimidine. The primary synthetic routes discussed are palladium-catalyzed cross-coupling reactions, specifically the Stille and Suzuki-Miyaura couplings. These methods are highly efficient for the formation of carbon-carbon bonds and are widely utilized in medicinal chemistry and materials science. This guide includes generalized protocols, key reaction parameters, and a summary of expected data for the starting material and the vinylated product.

Introduction

5-Vinyl-4-chloropyrimidine is a valuable synthetic intermediate in drug discovery and development. The vinyl group serves as a versatile handle for further functionalization, while the chloropyrimidine core is a common motif in biologically active molecules. The synthesis of this compound from this compound leverages the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective vinylation at the 5-position.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of the starting material and the final product is crucial for reaction monitoring and product characterization.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compound C₄H₂BrClN₂193.43Colorless to pale yellow crystal or powder[1]75-78[1]8.85 (s, 1H), 8.65 (s, 1H)160.1, 158.9, 157.5, 111.9192, 194, 196 (M⁺)
5-Vinyl-4-chloropyrimidine C₆H₅ClN₂140.57Data not availableData not available7.00-6.85 (dd, 1H), 6.40 (d, 1H), 5.80 (d, 1H), 8.70 (s, 1H), 8.50 (s, 1H)158.2, 157.1, 155.9, 130.5, 128.1, 121.2140 (M⁺), 142 (M+2)

Note: Spectroscopic data for 5-vinyl-4-chloropyrimidine is predicted based on analogous structures and general principles of NMR and MS, as specific experimental data was not found in the searched literature. Experimental verification is required.

Reaction Methodologies

The synthesis of 5-vinyl-4-chloropyrimidine from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary methods detailed below are the Stille coupling, utilizing an organotin reagent, and the Suzuki-Miyaura coupling, which employs an organoboron compound.

Method 1: Stille Cross-Coupling Reaction

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by a palladium complex.[2][3] For this synthesis, vinyltributylstannane is the vinylating agent of choice.

Reaction Scheme:

Caption: Stille coupling of this compound.

Experimental Protocol: Stille Coupling

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.) in anhydrous and degassed toluene.

  • Reagent Addition: Add vinyltributylstannane (1.2 equiv.) to the solution via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Typical Stille Coupling Reaction Parameters

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable choice.
Ligand PPh₃ (if using a Pd(II) source)Often included in the catalyst complex.
Solvent Toluene, DMF, DioxaneAnhydrous and degassed solvents are crucial.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.
Method 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is another powerful method for C-C bond formation, reacting an organohalide with an organoboron compound, such as a boronic acid or a trifluoroborate salt.[4] Potassium vinyltrifluoroborate is a stable, easy-to-handle vinylating agent for this reaction.

Reaction Scheme:

G Start Start: this compound Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->Reaction_Setup Reagent_Addition Reagent Addition: - Vinylating Agent - Base (for Suzuki) Reaction_Setup->Reagent_Addition Catalyst_Addition Catalyst Addition: - Palladium Catalyst - Ligand Reagent_Addition->Catalyst_Addition Reaction Reaction: - Heating (80-120 °C) - Monitoring (TLC, GC-MS) Catalyst_Addition->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization Product Product: 5-Vinyl-4-chloropyrimidine Characterization->Product G cluster_stille Stille Coupling Pathway cluster_suzuki Suzuki-Miyaura Coupling Pathway Stille_Start Pd(0) Catalyst Stille_OA Oxidative Addition (with this compound) Stille_Start->Stille_OA Stille_Intermediate Pd(II) Intermediate Stille_OA->Stille_Intermediate Stille_TM Transmetalation (with Vinyltributylstannane) Stille_Intermediate->Stille_TM Stille_Vinyl_Intermediate Vinyl-Pd(II) Intermediate Stille_TM->Stille_Vinyl_Intermediate Stille_RE Reductive Elimination Stille_Vinyl_Intermediate->Stille_RE Stille_RE->Stille_Start Catalyst Regeneration Stille_Product 5-Vinyl-4-chloropyrimidine Stille_RE->Stille_Product Suzuki_Start Pd(0) Catalyst Suzuki_OA Oxidative Addition (with this compound) Suzuki_Start->Suzuki_OA Suzuki_Intermediate Pd(II) Intermediate Suzuki_OA->Suzuki_Intermediate Suzuki_TM Transmetalation (with Activated Vinylboron Species) Suzuki_Intermediate->Suzuki_TM Suzuki_Vinyl_Intermediate Vinyl-Pd(II) Intermediate Suzuki_TM->Suzuki_Vinyl_Intermediate Suzuki_RE Reductive Elimination Suzuki_Vinyl_Intermediate->Suzuki_RE Suzuki_RE->Suzuki_Start Catalyst Regeneration Suzuki_Product 5-Vinyl-4-chloropyrimidine Suzuki_RE->Suzuki_Product

References

The Pivotal Role of 5-Bromo-4-chloropyrimidine in Modern Agricultural Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromo-4-chloropyrimidine is a highly versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a diverse array of agrochemicals. Its unique chemical architecture, featuring reactive bromine and chlorine atoms at strategic positions on the pyrimidine ring, allows for regioselective functionalization, making it an ideal scaffold for the development of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working in the field of agricultural chemistry.

Introduction

The pyrimidine core is a fundamental structural motif in numerous biologically active molecules, including nucleic acids. In agricultural science, synthetic pyrimidine derivatives have been extensively explored for their potent pesticidal properties. This compound serves as a key intermediate, offering multiple reaction sites for the introduction of various pharmacophores to modulate biological activity and spectrum.[1] This allows for the generation of large libraries of candidate compounds for high-throughput screening.

Applications in Agricultural Chemistry

The strategic placement of the bromo and chloro substituents on the pyrimidine ring of this compound allows for differential reactivity, enabling sequential chemical modifications to build complex molecules with desired agrochemical properties.

Herbicidal Activity

Derivatives of this compound have been shown to exhibit potent herbicidal activity. A key mechanism of action for many pyrimidine-based herbicides is the inhibition of essential plant enzymes, leading to growth arrest and plant death.[2]

One of the well-established targets is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell division and growth in susceptible plants.[1][3]

Fungicidal Activity

Pyrimidine-based compounds derived from this compound are effective against a broad spectrum of phytopathogenic fungi. A primary mode of action for these fungicides is the disruption of mitochondrial respiration, a critical process for cellular energy production in fungi.

Specifically, many pyrimidine fungicides act as inhibitors of Complex III (cytochrome bc1 complex) or Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5] By binding to these complexes, they block the flow of electrons, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.

Insecticidal Activity

The versatility of the this compound scaffold extends to the development of novel insecticides. While the specific modes of action can vary, many pyrimidine-based insecticides target the insect's nervous system or act as insect growth regulators (IGRs).[6]

Quantitative Data Presentation

The following tables summarize the biological activities of representative agrochemical derivatives synthesized from this compound precursors.

Table 1: Herbicidal Activity of this compound Derivatives

Compound IDTarget Weed SpeciesBiological ActivityValueReference CompoundReference Value
H-1 Brassica campestrisInhibition Rate (%) @ 150 g/ha70.8--
H-2 Echinochloa crusgalliInhibition Rate (%) @ 150 g/ha65.3--

Data synthesized from studies on pyrimidine-based herbicides.

Table 2: Fungicidal Activity of this compound Derivatives

Compound IDTarget Fungal SpeciesBiological ActivityValue (µg/mL)Reference CompoundReference Value (µg/mL)
F-1 (5o) Phomopsis sp.EC5010.5Pyrimethanil32.1
F-2 (6b(L)) Botrytis cinereaEC5019.96Pyrimethanil38.82

Data from studies on novel pyrimidine fungicides.[2][7]

Table 3: Insecticidal Activity of this compound Derivatives

Compound IDTarget Insect SpeciesBiological ActivityValueReference CompoundReference Value
I-1 (4d) Aedes aegypti (larvae)Mortality (%) @ 2 µg/mL70--
I-2 (3) Culex pipiens (larvae)LC50 (µg/mL)12.43--
I-3 (4) Culex pipiens (larvae)LC50 (µg/mL)16.29--

Data from studies on novel pyrimidine insecticides.[6][8]

Signaling Pathways and Experimental Workflows

Herbicidal Mode of Action: Inhibition of Pyrimidine Biosynthesis

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway in Plants cluster_inhibition Mechanism of Action Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate CPSII Carbamoyl_aspartate Carbamoyl_aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRTase DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Herbicide Pyrimidine Herbicide (Derived from this compound) Inhibition Herbicide->Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by a pyrimidine herbicide.

Fungicidal Mode of Action: Disruption of Mitochondrial Respiration

G cluster_etc Fungal Mitochondrial Electron Transport Chain cluster_inhibition Mechanism of Action Complex_I Complex I (NADH Dehydrogenase) Q Q Complex_I->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cyt c Complex_III->Cyt_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Q->Complex_III e- Cyt_c->Complex_IV e- Fungicide Pyrimidine Fungicide (Derived from this compound) Inhibition_Point Fungicide->Inhibition_Point G Start This compound Step1 Nucleophilic Substitution at C4 (e.g., Amination) Start->Step1 Intermediate1 5-Bromo-4-substituted-pyrimidine Step1->Intermediate1 Step2 Cross-Coupling at C5 (e.g., Suzuki, Sonogashira) Intermediate1->Step2 Final_Product Biologically Active Agrochemical Step2->Final_Product

References

Application Notes and Protocols for 5-Bromo-4-chloropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidine is a versatile heterocyclic building block that holds a significant position in medicinal chemistry and drug discovery. Its disubstituted pyrimidine core serves as a privileged scaffold for the synthesis of a wide array of biologically active molecules. The differential reactivity of the bromine and chlorine substituents at the C5 and C4 positions, respectively, allows for selective and sequential functionalization. This unique characteristic makes it an ideal starting material for the development of targeted therapies, particularly in the realm of oncology. The pyrimidine motif is central to the structure of nucleobases, and its derivatives are known to interact with a variety of biological targets, most notably protein kinases, by mimicking the adenine core of ATP.

This document provides detailed application notes on the synthetic utility of this compound in the design of kinase inhibitors and other therapeutic agents. It includes a compilation of quantitative biological data, detailed experimental protocols for key synthetic transformations, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug development endeavors.

Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two halogen atoms. The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the two ring nitrogens. This allows for the facile introduction of amine, alcohol, and thiol nucleophiles. The bromine atom at the C5 position is less reactive towards SNAr but is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This dual reactivity enables a modular and divergent synthetic approach to a diverse range of substituted pyrimidines.

Application Note 1: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer therapies.[1] 2,4-Diaminopyrimidine-based compounds have shown considerable promise as inhibitors of Aurora kinases.[1]

Targeted Signaling Pathway: Aurora Kinase Pathway in Mitosis

Inhibition of Aurora A and B kinases disrupts critical mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation, ultimately leading to mitotic arrest and apoptosis in cancer cells.[1]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Mitotic Arrest Mitotic Arrest Centrosome Maturation->Mitotic Arrest Spindle Assembly Spindle Assembly Spindle Assembly->Mitotic Arrest Chromosome Segregation Chromosome Segregation Chromosome Segregation->Mitotic Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Inhibitor This compound -derived Inhibitor Inhibitor->Aurora A Inhibitor->Aurora B

Caption: Inhibition of Aurora kinases by pyrimidine-based inhibitors leads to mitotic arrest and apoptosis.

Quantitative Data: In Vitro Activity of Pyrimidine-Based Aurora Kinase Inhibitors

The following table summarizes the biological activity of representative Aurora kinase inhibitors synthesized from a closely related 5-bromo-2,4-dichloropyrimidine scaffold, highlighting the potential of this class of compounds.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (nM)
Compound A Aurora A15HCT-11680
Compound B Aurora B5HeLa35
Compound C Aurora A/B8 / 3A54950

Data is representative of compounds from this chemical class and may not be derived directly from this compound.

Application Note 2: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] Dysregulation of EGFR signaling is a common driver of non-small cell lung cancer (NSCLC) and other malignancies.

Targeted Signaling Pathway: EGFR Signaling Cascade

Inhibitors targeting the ATP-binding site of EGFR block its kinase activity, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cancer cell growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Protein Synthesis->Survival Inhibitor This compound -derived Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Quantitative Data: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

The following table presents the inhibitory activity of representative EGFR inhibitors derived from pyrimidine scaffolds.

Compound IDEGFR MutantIC₅₀ (nM)Cell LineCellular IC₅₀ (nM)
Compound D L858R/T790M0.26H1975600
Compound E WT150A431>10,000
Compound F L858R1.10PC-985

Data is representative of compounds from this chemical class and may not be derived directly from this compound.[3]

Application Note 3: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are crucial for cell cycle progression. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and entry into the S phase.[4] Overactivation of the CDK4/6-Rb-E2F pathway is a hallmark of many cancers.

Targeted Signaling Pathway: CDK4/6-Rb-E2F Pathway

Inhibitors of CDK4/6 prevent the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This arrests the cell cycle in the G1 phase and suppresses tumor growth.[4]

CDK_Pathway cluster_G1 G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F Inhibits G1-S Transition G1-S Transition E2F->G1-S Transition Cell Cycle Arrest Cell Cycle Arrest G1-S Transition->Cell Cycle Arrest Inhibitor This compound -derived Inhibitor Inhibitor->CDK4/6

Caption: Inhibition of the CDK4/6-Rb-E2F pathway by pyrimidine-based inhibitors.

Quantitative Data: In Vitro Activity of Pyrimidine-Based CDK Inhibitors

The table below shows the activity of representative dual CDK6 and CDK9 inhibitors synthesized from a 5-chloropyrimidine scaffold.[5]

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
Compound 66 CDK63.2HCT-1160.18
CDK92.1
Compound G CDK615MV-4-110.55
CDK98

Data is for compounds synthesized from a related 5-chloropyrimidine scaffold.[5]

Experimental Protocols

General Experimental Workflow

The synthesis of bioactive molecules from this compound typically follows a sequential functionalization strategy.

workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C4 start->snar suzuki Suzuki Coupling at C5 start->suzuki buchwald Buchwald-Hartwig Amination at C4/C5 start->buchwald intermediate1 4-Substituted-5-bromopyrimidine snar->intermediate1 final_product Biologically Active Molecule snar->final_product intermediate2 4-Chloro-5-arylpyrimidine suzuki->intermediate2 suzuki->final_product buchwald->final_product intermediate1->suzuki intermediate2->snar

Caption: General synthetic workflow for the diversification of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes a general procedure for the substitution of the C4-chloro group with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Anhydrous solvent (e.g., isopropanol, DMF, or acetonitrile)

  • Reaction vessel (round-bottom flask or sealed tube)

  • Magnetic stirrer and heating source

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-amino-5-bromopyrimidine derivative.

Protocol 2: Suzuki-Miyaura Coupling at the C5-Position

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 4-substituted-5-bromopyrimidine with an arylboronic acid.

Materials:

  • 4-Substituted-5-bromopyrimidine (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating source

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the 4-substituted-5-bromopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to yield the 4,5-disubstituted pyrimidine.[6]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of the C4-chloro or C5-bromo position. Selective amination of the C5-bromo position can often be achieved under milder conditions.

Materials:

  • This compound or a derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or glovebox for handling air-sensitive reagents

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the this compound derivative and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the mixture to 80-120 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 5-bromo-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving a low yield?

Low or no product formation is a common issue that can stem from several factors. The reactivity of halo-pyrimidines is influenced by the electron-deficient nature of the ring, but success hinges on optimizing the interplay between the catalyst, base, and solvent.[1][2] Key areas to investigate include:

  • Catalyst and Ligand Inactivity: The palladium catalyst and its associated ligand are critical for activating the carbon-halogen bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient for less reactive substrates.[3] Consider switching to more active catalytic systems, such as those employing bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos), which are effective for heteroaryl halides.[3][4]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and steric properties are important. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[3][4]

  • Improper Reaction Setup: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere (Argon or Nitrogen) can lead to rapid catalyst decomposition and reaction failure.[3][5]

  • Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently. A temperature screen, typically from 80°C to 110°C, is recommended.[6]

Q2: How can I achieve selective coupling at the C5-Br position and avoid reaction at the C4-Cl position?

Achieving chemoselectivity is the primary challenge with di-halogenated pyrimidines. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1][7] This inherent difference allows for selective coupling at the more reactive C5-bromo position.

To favor C5 selectivity:

  • Use Milder Reaction Conditions: Employ lower temperatures (e.g., 80-90°C) to exploit the reactivity difference between the C-Br and C-Cl bonds.[4][6]

  • Careful Catalyst Selection: While highly active catalysts are good for challenging couplings, a standard catalyst like Pd(PPh₃)₄ is often sufficient for selective C5 arylation and less likely to activate the C-Cl bond under controlled conditions.[2][6]

  • Control Reaction Time: Monitor the reaction closely using TLC or LC-MS to stop it upon consumption of the starting material, preventing subsequent reaction at the C4-chloro position.

Q3: I'm observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

Dehalogenation is a side reaction where the halogen atom is replaced by a hydrogen atom. Bromo and chloro derivatives are generally less prone to this than iodo derivatives.[8][9] However, it can still occur.

  • Role of Water: The presence of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle, but excess water can also be a proton source leading to dehalogenation.[10] Use minimal amounts of degassed water.

  • Base-Mediated Dehalogenation: In some cases, the base itself can contribute to dehalogenation.[8] Screening different bases may be necessary.

  • Unprotected N-H Groups: For some heterocyclic substrates, the presence of an unprotected N-H group can lead to extensive dehalogenation.[11] This is not directly applicable to this compound itself but is a key consideration for substituted analogs.

Q4: What are other common side reactions, and how can I minimize their formation?

Besides dehalogenation, two other side reactions are frequently encountered:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[3][12]

    • Cause: Often exacerbated by excess water, acidic impurities, or high temperatures.[3][12]

    • Solution: Use anhydrous, degassed solvents where possible. Employing boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[3] Use fresh, high-purity boronic acids.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl species (2 x Ar-B(OH)₂ → Ar-Ar).

    • Cause: Often promoted by the presence of oxygen or can be catalyzed by palladium.[3]

    • Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[5]

Q5: My catalyst seems to be deactivating. What are the potential reasons?

Catalyst deactivation is a significant cause of low yields.

  • Coordination to Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[5][13] The choice of ligand is critical to prevent or mitigate this.

  • Oxygen Sensitivity: As mentioned, the active Pd(0) species is readily oxidized and deactivated by oxygen.[3]

  • Impurities: Impurities in reagents or solvents, especially sulfur-containing compounds from certain heteroaryl boronic acids, can act as catalyst poisons.[5]

Troubleshooting and Optimization Guides

Data Presentation: Reaction Condition Optimization

The following tables provide recommended starting points and options for optimizing your Suzuki coupling reaction.

Table 1: Recommended Starting Conditions for Selective C5-Arylation

ParameterRecommended ConditionNotesSource(s)
Palladium Precursor Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source for selective C5 coupling.[1][4]
Catalyst Loading 2-5 mol%Start higher (5 mol%) and reduce upon successful optimization.[2][4]
Boronic Acid 1.1 - 1.2 equivalentsA slight excess is typical to drive the reaction to completion.[1][6]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)K₃PO₄ is a robust choice for heteroaryl halides.[2][4]
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1)An aqueous co-solvent is common to dissolve the base.[2][4]
Temperature 80-100 °CStart at the lower end to maximize selectivity for the C-Br bond.[4][6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[6]

Table 2: Catalyst & Ligand Selection Guide

CatalystLigandTypical Loading (mol%)Use Case / NotesSource(s)
Pd(PPh₃)₄(none required)3 - 5Good starting point for selective C5-Br coupling.[2]
Pd₂(dba)₃XPhos / SPhosPd: 2, Ligand: 4Highly active system, useful for challenging couplings or if C4-Cl reactivity is desired later.[2][13]
PdCl₂(dppf)(none required)3A robust and common catalyst for Suzuki reactions.[4]
Pd(OAc)₂P(t-Bu)₃Pd: 2.5, Ligand: 5Alternative active system.[2]
XPhos Pd G2/G3(none required)low loadingPre-formed catalysts that are often highly efficient.[2][8]

Table 3: Base & Solvent System Comparison

BaseSolvent SystemTemperature (°C)NotesSource(s)
K₃PO₄1,4-Dioxane / H₂O (4:1)80 - 100A very common and effective combination.[2][14]
K₂CO₃1,4-Dioxane / H₂O80 - 100A milder base, can be effective.[2][4]
Cs₂CO₃Toluene / H₂O or Dioxane / H₂O80 - 100Stronger base, good solubility, can be very effective.[4]
KFTHF50Can prevent hydrolysis of sensitive functional groups (e.g., esters).[2][15]

Experimental Protocols

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general starting point for the selective coupling of an arylboronic acid at the C5-Br position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the flask (e.g., in a 4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M).[6]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90°C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).[16]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-4-chloropyrimidine product.[16]

Visualizations

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.[1]

Troubleshooting_Workflow start Low or No Yield Observed q_inert Is the system rigorously inert? start->q_inert sol_inert Degas solvents thoroughly. Use Schlenk techniques. q_inert->sol_inert No q_catalyst Is the catalyst system active enough? q_inert->q_catalyst Yes sol_inert->q_catalyst sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or a pre-catalyst (e.g., XPhos Pd G2). Increase catalyst loading. q_catalyst->sol_catalyst No q_base Is the base effective? q_catalyst->q_base Yes sol_catalyst->q_base sol_base Screen strong bases (K₃PO₄, Cs₂CO₃). Ensure adequate solubility (use H₂O co-solvent). q_base->sol_base No q_temp Is the reaction temperature sufficient? q_base->q_temp Yes sol_base->q_temp sol_temp Screen temperatures (e.g., 80-110 °C). Consider microwave irradiation. q_temp->sol_temp No end Reaction Optimized q_temp->end Yes sol_temp->end

Caption: A logical workflow for troubleshooting low-yield reactions.[3]

References

Technical Support Center: Synthesis of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloropyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems incomplete, and I've isolated a significant amount of starting material (4-chloropyrimidine). What could be the cause?

A1: Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Brominating Agent: Ensure you are using the correct stoichiometry of your brominating agent (e.g., Bromine, N-Bromosuccinimide). A slight excess may be necessary to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The bromination of pyrimidines can be slow. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, a modest increase in temperature or extended reaction time may be required.

  • Poor Reagent Quality: The brominating agent may have degraded over time. It is advisable to use a fresh or recently purified batch of the reagent.

  • Mixing Issues: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.

Q2: I've observed a byproduct with a higher molecular weight than my desired product. What could it be?

A2: The formation of a higher molecular weight species often points to over-bromination, resulting in a di-brominated product (e.g., 2,5-dibromo-4-chloropyrimidine or 5,6-dibromo-4-chloropyrimidine).

  • Control of Stoichiometry: Use of a large excess of the brominating agent increases the likelihood of multiple brominations. Carefully control the stoichiometry of the brominating agent.

  • Reaction Conditions: Higher reaction temperatures and prolonged reaction times can also promote over-bromination. It is crucial to find a balance between achieving full conversion of the starting material and minimizing the formation of di-brominated byproducts.

Q3: How can I effectively remove the unreacted starting material and di-brominated impurities from my final product?

A3: Purification can typically be achieved through the following methods:

  • Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system can be an effective way to remove both more polar (unreacted starting material) and less polar (di-brominated) impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the separation of the starting material, the desired product, and any over-brominated side products.

Q4: Are there any other potential side products I should be aware of?

A4: Depending on your specific reaction conditions, other side products might form:

  • Hydrolysis Products: If the reaction is performed in the presence of water and under harsh conditions, hydrolysis of the chloro group to a hydroxyl group is a possibility, leading to the formation of 5-bromo-4-hydroxypyrimidine.

  • Solvent Adducts: In some cases, the solvent can react with the starting material or product, especially if reactive solvents are used at elevated temperatures.

Summary of Potential Side Products

Side Product Potential Cause Suggested Analytical Method Mitigation Strategy
4-ChloropyrimidineIncomplete reactionTLC, GC-MS, ¹H NMRIncrease reaction time/temperature, use fresh brominating agent, ensure proper mixing.
Di-brominated pyrimidinesExcess brominating agent, high temperature, long reaction timeGC-MS, ¹H NMR, ¹³C NMRUse precise stoichiometry of brominating agent, optimize temperature and reaction time.
5-Bromo-4-hydroxypyrimidinePresence of water, harsh reaction conditionsLC-MS, ¹H NMRUse anhydrous solvents and reagents, control reaction temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the bromination of 4-chloropyrimidine. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 4-Chloropyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or another suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel

  • Temperature control system

Procedure:

  • In a clean, dry reaction vessel, dissolve 4-chloropyrimidine (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis reaction_monitoring Monitor Reaction (TLC/GC-MS) start->reaction_monitoring incomplete_reaction Incomplete Reaction: High amount of starting material reaction_monitoring->incomplete_reaction SM is major component over_bromination Over-bromination: Presence of higher MW species reaction_monitoring->over_bromination Higher MW byproduct observed other_impurities Other Impurities Observed reaction_monitoring->other_impurities Unexpected spots/peaks successful_reaction Reaction Complete: Desired product is major spot/peak reaction_monitoring->successful_reaction Product is major component check_reagents Check Reagent Stoichiometry and Purity incomplete_reaction->check_reagents reduce_brominating_agent Reduce Stoichiometry of Brominating Agent over_bromination->reduce_brominating_agent check_for_water Check for Water/Moisture Contamination other_impurities->check_for_water workup Proceed to Workup and Purification successful_reaction->workup end Pure Product workup->end optimize_conditions Increase Reaction Time or Temperature check_reagents->optimize_conditions optimize_conditions->reaction_monitoring optimize_temp_time Optimize Temperature and Reaction Time reduce_brominating_agent->optimize_temp_time optimize_temp_time->reaction_monitoring check_for_water->reaction_monitoring

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 5-Bromo-4-chloropyrimidine using column chromatography.

Physicochemical Properties

A clear understanding of the compound's properties is crucial for developing a successful purification strategy.

PropertyValueReference
Chemical Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol N/A
Appearance Colorless to pale yellow crystal or powder[1]
Melting Point Approx. 75-78°C[1]
Solubility Good solubility in ethanol, dimethylformamide (DMF), and dichloromethane[1]
Stability Relatively stable under light and heat[1]

Recommended Experimental Protocol

This protocol provides a general methodology for the flash column chromatography purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)[2]

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Stationary Phase Preparation (Slurry Packing):

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[3]

  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and uniform bed.

  • Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.[4]

3. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).[4] Carefully pipette the solution onto the top of the silica bed.[4]

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a strong solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column.[4]

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the desired compound from impurities.

  • Collect fractions of the eluent as it exits the column.[2]

5. Analysis and Pooling:

  • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.[5][6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My compound is not eluting from the column, even after increasing solvent polarity. What should I do?

A1: This issue can arise from several factors:

  • Compound Decomposition: The compound may be unstable on silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[7]

  • Incorrect Solvent System: The chosen mobile phase may be too weak. Double-check that the correct solvents were used.[7] If the compound is still retained, a much stronger eluent system (e.g., containing methanol) may be needed to flush the column.

  • Very Dilute Fractions: The compound may have eluted, but at a concentration too low to detect by TLC.[7][8] Try concentrating a few fractions where you expected the product to elute and re-running the TLC.[8]

Q2: The separation between my product and a closely related impurity is poor. How can I improve it?

A2: To improve the resolution between two closely eluting spots:

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the Rf difference. Test various solvent mixtures with different polarities and compositions using TLC.[3] Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter selectivity and improve separation.

  • Use a Longer Column: Increasing the column length provides more surface area for interaction, which can enhance separation.

  • Reduce the Load: Overloading the column can cause bands to broaden and overlap.[3] Use less crude material for the purification.

Q3: I'm observing significant streaking or tailing of the product spot on the TLC plate and column. What is the cause?

A3: Streaking is often caused by:

  • Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.[3] Try using a more dilute solution.

  • Strong Interactions: The compound may be interacting too strongly with the acidic silanol groups on the silica. While less common for this specific compound, if suspected, using a deactivated silica gel or adding a small amount of a modifier like triethylamine to the mobile phase can help.

  • Inappropriate Loading Solvent: If the sample is loaded in a solvent that is much stronger than the mobile phase, it can lead to band distortion and streaking.[9] Always use the minimum amount of loading solvent.[4]

Q4: I suspect my compound is decomposing on the silica gel. How can I confirm this, and what are the alternatives?

A4:

  • Confirmation: Perform a 2D TLC. Spot the compound in one corner of a TLC plate, elute it, then turn the plate 90 degrees and elute it again in the same solvent system.[4] If the compound is stable, it will remain a single spot on the diagonal. The appearance of new spots indicates decomposition.[7]

  • Alternatives: If decomposition is confirmed, you can use a less acidic stationary phase like deactivated silica, alumina, or Florisil.[7]

Q5: The crude material is not soluble in the mobile phase. How should I load it onto the column?

A5: This is a common problem, especially with non-polar mobile phases like hexane/ethyl acetate systems.[7] The recommended solution is dry loading :

  • Dissolve your crude sample in a suitable strong solvent (e.g., dichloromethane or acetone).

  • Add a portion of dry silica gel to this solution (approximately 10-20 times the mass of your sample).[4]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4]

  • Carefully add this powder to the top of your packed column.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow start Purification Issue Identified prob1 Poor / No Separation start->prob1 prob2 No Compound Eluted start->prob2 prob3 Streaking / Tailing start->prob3 cause1a Wrong Mobile Phase prob1->cause1a Cause cause1b Column Overloaded prob1->cause1b Cause cause2a Compound Decomposed prob2->cause2a Cause cause2b Mobile Phase Too Weak prob2->cause2b Cause cause2c Fractions Too Dilute prob2->cause2c Cause cause3a Column Overloaded prob3->cause3a Cause cause3b Strong Sample-Silica Interaction prob3->cause3b Cause cause3c Incorrect Loading Solvent prob3->cause3c Cause sol1a Optimize Eluent via TLC cause1a->sol1a Solution sol1b Reduce Sample Load cause1b->sol1b Solution sol2a Use Alumina or Deactivated Silica cause2a->sol2a Solution sol2b Increase Eluent Polarity Drastically cause2b->sol2b Solution sol2c Concentrate Fractions & Re-TLC cause2c->sol2c Solution cause3a->sol1b Solution sol3b Use Deactivated Silica / Add Modifier cause3b->sol3b Solution sol3c Use Dry Loading Method cause3c->sol3c Solution

Caption: A flowchart for troubleshooting common column chromatography problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying this compound?

A1: A standard starting point for halogenated aromatic compounds is a mixture of a non-polar solvent and a moderately polar solvent. Good systems to screen via TLC include Hexane/Ethyl Acetate and Hexane/Dichloromethane. Begin with a low concentration of the polar solvent (e.g., 5-10%) and gradually increase it to find an optimal Rf value (typically 0.2-0.4) for the product.

Q2: How do I choose the correct column size and amount of silica gel?

A2: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude material to be purified. The column diameter is chosen based on the amount of material, while the length is determined by the difficulty of the separation—more difficult separations require longer columns.

Q3: What are the key safety precautions when handling this compound?

A3: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Store the compound in a cool, dry place away from incompatible materials.[1]

References

Technical Support Center: 5-Bromo-4-chloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-4-chloropyrimidine to improve yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The most frequent applications include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): Where the chloro or bromo group is displaced by a nucleophile.

Q2: Which halogen is more reactive in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization at the C5 position under carefully controlled conditions.[2]

Q3: What are the key safety precautions when working with this compound?

A3: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound can be irritating to the skin, eyes, and respiratory system. All reactions should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: How should this compound be stored?

A4: It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It is also sensitive to moisture, so anhydrous conditions are recommended for storage and handling.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive CatalystUse a fresh batch of palladium catalyst or a pre-catalyst. Ensure all reagents and solvents are high purity and anhydrous.[4]
Suboptimal TemperatureGradually increase the reaction temperature in 10°C increments (typical range is 80-120°C).[4]
Inappropriate BaseScreen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[5]
Formation of side products Reaction temperature is too highReduce the reaction temperature. For some dihalogenated pyrimidines, 100°C has been found to be optimal, with higher temperatures leading to byproducts.[4]
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[4]
Catalyst degradationEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent catalyst oxidation.[4]
Homocoupling of boronic acidThis is a common side reaction. It can be minimized by the slow addition of the boronic acid or by using a boronate ester.[6]
Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive CatalystUse a palladium pre-catalyst and ensure a strictly inert atmosphere.[7]
Suboptimal TemperatureScreen a range of temperatures (e.g., 80-120°C). Microwave irradiation can sometimes improve yields.[7]
Inappropriate BaseThe choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. Screen different bases like Cs₂CO₃ or K₃PO₄.[7][8]
Poor Reagent QualityUse anhydrous, degassed solvents and high-purity reagents. Amines, in particular, should be free of moisture.[7]
Formation of side products Hydrodehalogenation (replacement of halogen with hydrogen)Ensure the reaction is under a strictly inert atmosphere to minimize moisture. The choice of base and solvent can also influence this side reaction.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90°C) and monitor its progress by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[6]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[6]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC or LC-MS).[6]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is dried, filtered, and concentrated.[6]

  • Purification: The crude product is purified by column chromatography.[6]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

Note: This data is for related halopyrimidines and should be used as a starting point for optimization with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8060[1]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF50Moderate[1]
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane100 (Microwave)71[1]
XPhos Pd G2 (low loading)-Weak inorganic base--High[1]
Pd(OAc)₂ (3)-K₃PO₄1,4-Dioxane80Good[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Pd(0)Ln->Ar-Pd(II)Ln-X Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-X->Ar-Pd(II)Ln-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)Ln-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' 5-Aryl-4-chloropyrimidine Ar-Pd(II)Ln-Ar'->Ar-Ar' Product This compound This compound This compound->Ar-Pd(II)Ln-X Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Is the catalyst active and handled under inert atmosphere? start->catalyst temperature Is the reaction temperature optimized? catalyst->temperature Yes use_precatalyst Use a pre-catalyst and ensure inert conditions. catalyst->use_precatalyst No base Is the base appropriate and strong enough? temperature->base Yes screen_temp Screen temperatures (e.g., 80-120°C). Consider microwave. temperature->screen_temp No reagents Are reagents and solvents pure and anhydrous? base->reagents Yes screen_base Screen strong, non-nucleophilic bases (e.g., NaOtBu, Cs2CO3). base->screen_base No purify_reagents Use high-purity, anhydrous reagents and solvents. reagents->purify_reagents No success Improved Yield reagents->success Yes use_precatalyst->catalyst screen_temp->temperature screen_base->base purify_reagents->reagents

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the nucleophilic substitution of 5-Bromo-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on this compound failing or showing low conversion?

A1: Low conversion in nucleophilic aromatic substitution (SNAr) reactions of pyrimidines can stem from several factors related to substrate reactivity and reaction conditions.[1] The pyrimidine ring's electron-deficient nature facilitates nucleophilic attack, but the reaction's success is sensitive to the chosen parameters.

  • Insufficient Activation: The pyrimidine ring is electron-deficient, which favors SNAr reactions. However, the reaction rate can be sluggish if not sufficiently activated by the reaction conditions.[1]

  • Inadequate Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate, with temperatures often ranging from 80-120 °C.[1][2] If your reaction is being run at or below room temperature, a gradual increase in temperature may be necessary.[1] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[1][3]

  • Improper Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1] The use of non-polar or protic solvents may hinder the reaction.

  • Base Selection: When using amine nucleophiles, a base is often required to neutralize the HCl generated. The choice of base is critical; for instance, strong, non-nucleophilic bases are common, but for sensitive substrates, weaker bases might be necessary, potentially requiring higher temperatures.[1]

  • Reagent Purity: Ensure the purity of your this compound, nucleophile, and solvent. Water in the solvent can be particularly detrimental in some cases, such as in Buchwald-Hartwig reactions.[1]

Q2: I am observing a mixture of products. How can I improve the regioselectivity of the substitution?

A2: this compound has two potential sites for nucleophilic attack: the C4 position (bearing the chloro group) and the C5 position (bearing the bromo group). Additionally, in some cases, the nucleophile might react at the C2 position if other activating groups are present.

  • Inherent Reactivity: For SNAr reactions on pyrimidines, the 2-, 4-, and 6-positions are electron-deficient and thus more susceptible to nucleophilic attack than the 5-position.[4] Therefore, substitution is expected to preferentially occur at the C4 position, displacing the chloride. The C4 position is generally more reactive than the C2 position in nucleophilic aromatic substitution on dichloropyrimidines.[5][6]

  • Side Reactions: While SNAr is expected at C4, other reaction pathways can lead to a product mixture. If using a strong base, elimination reactions or benzyne-type intermediates could be a possibility, although less common for this substrate.

  • Palladium-Catalyzed Cross-Coupling Reactivity: It is crucial to distinguish between SNAr and palladium-catalyzed cross-coupling reactions. In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the reactivity order of halogens is typically C-I > C-Br > C-Cl.[2] This means the C5-bromo position would be more reactive under these conditions.[2] Ensure your reaction conditions are not inadvertently promoting a palladium-catalyzed pathway if trace palladium is present.

Q3: Which halogen, the C4-chloro or the C5-bromo, is the better leaving group in a nucleophilic aromatic substitution reaction?

A3: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a stabilized intermediate (Meisenheimer complex).[7][8] The ability of the leaving group to depart is usually not the rate-limiting step. The reactivity is more influenced by the electrophilicity of the carbon atom. The C4 position on the pyrimidine ring is significantly more electron-deficient than the C5 position, making it the preferred site of attack for a nucleophile.[4] Therefore, the chloride at the C4 position will be substituted.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Reaction or Low Yield Reaction temperature is too low.Gradually increase the temperature, potentially to reflux.[1][2] Consider using microwave irradiation for rate enhancement.[1][3]
Incorrect solvent.Use a polar aprotic solvent such as DMF, DMSO, or NMP to stabilize the Meisenheimer intermediate.[1]
Inappropriate base for amination.If using an amine nucleophile, ensure a suitable base (e.g., TEA, DIPEA, K2CO3) is present in sufficient quantity (1.5-2.0 equivalents).
Reagents are not pure or are wet.Use freshly purified reagents and anhydrous solvents, especially if side reactions are observed.[1]
Mixture of Products Competing reaction at the C5-bromo position.This is less likely in a pure SNAr reaction. Verify that your reaction is not contaminated with a transition metal catalyst that could promote cross-coupling at the C-Br bond.
Decomposition of starting material or product.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to minimize degradation.
Formation of an Unexpected Product Rearrangement or unexpected reactivity.Characterize the unexpected product thoroughly to understand the reaction pathway. The Dimroth rearrangement is a known reaction for some pyrimidines, although less likely here.[4]

Quantitative Data Summary

Table 1: Typical Solvents for SNAr on Pyrimidines

SolventTypeRationale
DMFPolar AproticGood for stabilizing the charged intermediate.[1]
DMSOPolar AproticSimilar to DMF, can also help with solubility.[1]
NMPPolar AproticAnother effective polar aprotic solvent.[1]
Ethanol/IsopropanolProticCan be used, especially for aminations, and may be easier to remove.[2]
TolueneNon-polarMore common for palladium-catalyzed reactions, but can be used in some SNAr cases, often at higher temperatures.[1]

Table 2: Common Bases for SNAr with Amine Nucleophiles

BaseTypeNotes
Triethylamine (TEA)OrganicCommon, inexpensive, and effective for scavenging HCl.
Diisopropylethylamine (DIPEA)OrganicA bulkier, non-nucleophilic base, often used to avoid side reactions.
Potassium Carbonate (K2CO3)InorganicA solid base that can be easily filtered off. May require higher temperatures.[1]
Sodium tert-butoxide (NaOtBu)Strong BaseMore common in Buchwald-Hartwig aminations, but can be used in some SNAr reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Amination)

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization of temperature, solvent, and base may be required for specific substrates.

Materials:

  • This compound

  • Amine nucleophile (1.1-1.5 equivalents)

  • Solvent (e.g., Ethanol, 2-Propanol, DMF)

  • Base (e.g., Triethylamine, DIPEA, 1.5-2.0 equivalents)

  • Round-bottom flask with condenser or microwave reaction vial

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure (Conventional Heating):

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Nucleophilic Substitution start Reaction Failed or Low Yield check_temp Is the reaction temperature adequate? (Typically 80-120 °C) start->check_temp check_solvent Is a polar aprotic solvent being used? (e.g., DMF, DMSO) check_temp->check_solvent Yes increase_temp Increase temperature or use microwave check_temp->increase_temp No check_base Is a suitable base present? (for aminations) check_solvent->check_base Yes change_solvent Switch to DMF, DMSO, or NMP check_solvent->change_solvent No check_purity Are all reagents pure and anhydrous? check_base->check_purity Yes add_base Add TEA, DIPEA, or K2CO3 check_base->add_base No purify_reagents Purify reagents and dry solvent check_purity->purify_reagents No success Reaction Successful check_purity->success Yes increase_temp->check_temp change_solvent->check_solvent add_base->check_base purify_reagents->check_purity

Caption: A flowchart for troubleshooting common issues in the nucleophilic substitution of this compound.

SNAr_Mechanism SNAr Mechanism on this compound cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (rate-determining step) cluster_products Products pyrimidine This compound intermediate Resonance-stabilized anionic intermediate pyrimidine->intermediate + Nu:⁻ nucleophile Nu:⁻ product 5-Bromo-4-(nucleophile)pyrimidine intermediate->product - Cl⁻ leaving_group Cl⁻

References

preventing debromination in 5-Bromo-4-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination in reactions involving 5-Bromo-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom.[1] This is problematic as it consumes the starting material, leading to lower yields of the desired product and introducing impurities that can be difficult to separate. The bromine at the C5 position is often the more reactive site in many palladium-catalyzed cross-coupling reactions compared to the chlorine at C4, making it susceptible to this side reaction.[2]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination in palladium-catalyzed reactions is often caused by the formation of palladium-hydride (Pd-H) species.[3] These species can arise from several sources within the reaction mixture:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of hydride species.[3]

  • Solvents: Protic solvents like water or alcohols can act as hydride donors.[4][5] Some aprotic solvents like DMF can also be a source of hydride, especially at elevated temperatures.[6]

  • Impurities: Trace amounts of water or other protic impurities in the reagents or solvents can contribute to debromination.[7]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[1]

Q3: Which reaction conditions are most likely to lead to debromination?

A3: The following conditions are known to promote debromination:

  • High Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[8]

  • Strong Bases: The use of strong bases such as sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH) is a common cause.[8]

  • Catalyst/Ligand System: While bulky, electron-rich phosphine ligands are often beneficial for the desired cross-coupling, under non-optimized conditions, some systems can also facilitate debromination pathways.[1]

Q4: How can I detect and quantify debromination in my reaction?

A4: The presence of the debrominated byproduct can be identified and quantified using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the debrominated product by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect new aromatic protons in the region where the bromine was previously located. The relative integration of these new signals compared to the desired product's signals can be used for quantification.

  • Gas Chromatography (GC): For volatile compounds, GC can be used to separate and quantify the starting material, desired product, and the debrominated byproduct.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Symptoms:

  • Formation of 4-chloropyrimidine as a major byproduct.

  • Low yield of the desired coupled product.

  • Complex reaction mixture that is difficult to purify.

Troubleshooting Workflow:

troubleshooting_workflow start Significant Debromination Observed check_base Is a strong base (e.g., NaOtBu, KOH) being used? start->check_base change_base Switch to a milder base (e.g., K2CO3, K3PO4, Cs2CO3) check_base->change_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No change_base->check_temp end_bad Issue Persists: Consult further literature for specialized conditions change_base->end_bad lower_temp Lower the reaction temperature (e.g., 70-90 °C) check_temp->lower_temp Yes check_ligand Are you using an appropriate ligand? check_temp->check_ligand No lower_temp->check_ligand lower_temp->end_bad change_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) check_ligand->change_ligand No check_solvents Are solvents anhydrous and degassed? check_ligand->check_solvents Yes change_ligand->check_solvents change_ligand->end_bad use_dry_solvents Use freshly dried and degassed solvents check_solvents->use_dry_solvents No end_good Debromination Minimized check_solvents->end_good Yes use_dry_solvents->end_good use_dry_solvents->end_bad

Caption: A step-by-step workflow for troubleshooting debromination.

Data Presentation: Impact of Reaction Parameters on Debromination

The following tables summarize qualitative and semi-quantitative data on how different reaction parameters can influence the extent of debromination. While specific data for this compound is limited, these trends are based on studies of structurally similar brominated heterocycles and provide a strong basis for optimization.

Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling

BaseRelative StrengthExpected DebrominationRecommended Use
NaOtBuStrongHighAvoid when debromination is a concern.
K3PO4ModerateLow to ModerateA good first choice for suppressing debromination.[9]
K2CO3ModerateLow to ModerateEffective alternative to K3PO4.[8]
Cs2CO3ModerateLowOften very effective in minimizing side reactions.[3]

Table 2: Effect of Ligand Choice on Debromination in Cross-Coupling Reactions

LigandCharacteristicsExpected DebrominationNotes
PPh3Less bulky, less electron-richCan be highMay require harsher conditions, leading to more side reactions.
SPhosBulky, electron-rich biarylphosphineLowOften promotes the desired coupling at lower temperatures, reducing debromination.[7]
XPhosBulky, electron-rich biarylphosphineLowSimilar to SPhos, very effective for challenging substrates.[7]
RuPhosBulky, electron-rich biarylphosphineLowAnother excellent choice for suppressing debromination.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Debromination

This protocol is a starting point and may require optimization for specific boronic acids.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K3PO4.

  • Add the palladium catalyst (Pd2(dba)3) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[10]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[10]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need to be adjusted based on the specific amine used.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the XPhos Pd G3 precatalyst, and Cs2CO3.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

debromination_mechanism cluster_coupling Desired Cross-Coupling Pathway cluster_debromination Undesired Debromination Pathway Pd(0)L2 Pd(0)L2 Ar(Br)-Pd(II)L2 Ar(Br)-Pd(II)L2 Pd(0)L2->Ar(Br)-Pd(II)L2 Oxidative Addition Ar(R)-Pd(II)L2 Ar(R)-Pd(II)L2 Ar(Br)-Pd(II)L2->Ar(R)-Pd(II)L2 Transmetalation Ar(R)-Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar(R)-Pd(II)L2->Ar-R Product Pd(0)L2_2 Pd(0)L2 Ar(Br)-Pd(II)L2_2 Ar(Br)-Pd(II)L2 Pd(0)L2_2->Ar(Br)-Pd(II)L2_2 Oxidative Addition Ar(H)-Pd(II)L2 Ar(H)-Pd(II)L2 Ar(Br)-Pd(II)L2_2->Ar(H)-Pd(II)L2 Reaction with Pd-H H-Pd(II)L2 Pd-H Species Ar(H)-Pd(II)L2->Pd(0)L2_2 Reductive Elimination Ar-H Debrominated Byproduct Ar(H)-Pd(II)L2->Ar-H Hydride Source Base, Solvent, Water Hydride Source->H-Pd(II)L2 Ar-Br 5-Bromo-4- chloropyrimidine Ar-Br->Ar(Br)-Pd(II)L2 Ar-Br->Ar(Br)-Pd(II)L2_2

Caption: Competing pathways of cross-coupling and debromination.

experimental_workflow prep 1. Reaction Setup under Inert Atmosphere (Schlenk flask, N2/Ar) reagents 2. Add Solids: - this compound - Coupling Partner - Base (e.g., K3PO4) - Catalyst/Ligand prep->reagents solvents 3. Add Degassed Solvents reagents->solvents reaction 4. Heat to Optimized Temperature (e.g., 70-90 °C) solvents->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Desired Product purification->product

References

Technical Support Center: Catalyst Selection for 5-Bromo-4-chloropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, reaction optimization, and troubleshooting for the cross-coupling of 5-bromo-4-chloropyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

The main challenge is achieving chemoselectivity. The substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[1][2]

Q2: Which cross-coupling reactions are most suitable for selective functionalization at the C5-Br position?

The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are highly effective for the selective functionalization of this compound at the C5 position.[1][2] The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[2]

  • Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide range of primary and secondary amines.[3][4]

  • Sonogashira Coupling: Suitable for forming C-C bonds with terminal alkynes.[2][5]

Q3: How does the pyrimidine ring influence the cross-coupling reaction?

The electron-deficient nature of the pyrimidine ring can activate the C-Cl bond towards oxidative addition.[2][6] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, which can sometimes lead to catalyst deactivation.[5][7] Careful selection of ligands is crucial to mitigate this effect and maintain catalyst activity.

Q4: Can I achieve selective coupling at the C4-Cl position?

While selective coupling at the C5-Br position is more common due to the higher reactivity of the C-Br bond, selective coupling at the C4-Cl position is possible.[2] This typically requires more forcing conditions, such as higher temperatures and the use of more robust catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos, often after the C5 position has been functionalized.[2][5]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Incorrect Catalyst System For challenging couplings at the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalytic system, such as a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[5][8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[8][9]
Catalyst Deactivation Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[5][8] The nitrogen atoms of the pyrimidine ring can also deactivate the catalyst.[5][7] Using a more robust ligand or a pre-formed catalyst can sometimes mitigate this.
Sub-optimal Reaction Temperature The reaction temperature needs to be high enough to facilitate oxidative addition but not so high as to cause decomposition. A temperature screen, typically from 80°C to 120°C, is recommended.[5] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[5][10]
Inappropriate Base The choice of base is critical. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.
Side Reactions The primary side reactions are protodeboronation of the boronic acid and homo-coupling.[8][11] To minimize protodeboronation, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[8] Thoroughly degassing the reaction mixture can reduce homo-coupling.[10][11]

Recommended Catalyst Systems and Starting Conditions

The following tables provide recommended starting conditions for selective cross-coupling at the C5-Br position of this compound. Optimization for specific substrates is often necessary.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Recommended Conditions Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common precursors for generating the active Pd(0) catalyst in situ.
Ligand PPh₃, dppf, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are recommended.[1]
Catalyst Loading 1-5 mol%Start with a higher loading and reduce upon successful coupling.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a robust choice for heteroaryl halides.[1][5]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂OAn aqueous co-solvent is commonly used.[1][5]
Temperature 80-100 °CStart at a lower temperature to maximize selectivity.[1]

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Recommended Conditions Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium sources.[2]
Ligand BINAP, XPhos, RuPhosBulky, electron-rich ligands are crucial for C-N bond formation.
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% LigandThe ligand-to-palladium ratio is important for catalyst stability and activity.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equiv.)A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed solvents are essential.[2]
Temperature 80-110 °COptimization may be required for specific amine coupling partners.[2]

Table 3: Sonogashira Coupling Conditions

Parameter Recommended Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable choice for this reaction.[5]
Copper Co-catalyst CuI (1-5 mol%)Essential for the catalytic cycle in the traditional Sonogashira reaction.[1]
Catalyst Loading 2-5 mol% PdA slightly higher loading may be necessary compared to other couplings.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) (≥ 2 equiv.)The base often serves as the solvent or co-solvent.[1]
Solvent DMF, THFEnsure the solvent is anhydrous and degassed.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.

Experimental Protocols

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C5-Br

This protocol provides a starting point for the selective coupling at the C5-Br position.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1][2]

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1][5]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound pd0 Pd(0)L2 oa_complex oxidative addition complex pd0->oa_complex Oxidative Addition tm_complex transmetalation complex oa_complex->tm_complex Transmetalation product_complex product complex tm_complex->product_complex Reductive Elimination product_complex->pd0 product 5-Aryl-4-chloropyrimidine product_complex->product substrate This compound substrate->oa_complex boronic_acid R-B(OH)2 boronic_acid->tm_complex base Base base->tm_complex

Caption: Suzuki-Miyaura catalytic cycle for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Is the catalyst system active enough? start->check_catalyst check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->change_catalyst No check_base Is the base effective? check_temp->check_base Yes increase_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->increase_temp No check_degassing Is the system properly degassed? check_base->check_degassing Yes screen_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). check_base->screen_base No success Improved Yield check_degassing->success Yes degas_solvents Degas solvents thoroughly. check_degassing->degas_solvents No change_catalyst->check_temp increase_temp->check_base screen_base->check_degassing degas_solvents->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

References

managing reaction temperature for 5-Bromo-4-chloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 5-Bromo-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature depends heavily on the chosen synthetic route. For the bromination of 4-chloropyrimidine, the reaction is typically performed under alkaline conditions, and careful temperature control is necessary to prevent side reactions. For related syntheses, such as the chlorination of brominated uracil precursors using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), temperatures can range from controlled additions at 40°C to reflux conditions (105-110°C).[1][2] It is crucial to monitor the reaction closely, often with TLC or LC-MS, and adjust the temperature as needed.

Q2: My reaction is very slow or not proceeding. Could the temperature be the issue?

A2: Yes, an insufficient reaction temperature is a common cause of slow or stalled reactions. The activation energy for the reaction may not be met. If you observe low conversion rates, consider gradually increasing the temperature in 10°C increments while continuing to monitor the reaction's progress.[3] For many nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, a range of 50-80°C is effective.[3]

Q3: I'm observing a significant amount of side products and impurities. Can this be caused by incorrect temperature?

A3: Absolutely. Excessive heat can lead to the formation of undesired side products through various mechanisms, such as reaction at multiple sites on the pyrimidine ring or decomposition of starting materials, reagents, or the desired product.[3] If you are experiencing this issue, reducing the reaction temperature is a critical first step in optimization. For some dihalogenated pyrimidines, temperatures above 100°C have been reported to increase byproduct formation.[3]

Q4: How does the choice of solvent affect the required reaction temperature?

A4: The solvent plays a significant role in reaction kinetics and can influence the optimal temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used for SNAr reactions as they can stabilize charged intermediates, potentially allowing for lower reaction temperatures.[3] The boiling point of the solvent will also set the maximum temperature for reactions carried out at reflux.

Q5: Are there specific steps in related syntheses that require very low temperatures?

A5: Yes. While not always part of the direct synthesis of this compound, related multi-step preparations of similar halogenated heterocycles can involve diazotization reactions. These steps are highly sensitive and typically require very low temperatures, often in the range of -30°C to 0°C, to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.[4][5]

Troubleshooting Guide

This guide addresses common problems related to temperature management during the synthesis of this compound and related compounds.

Problem/Symptom Potential Cause Recommended Solution
Low or No Product Yield Insufficient Temperature: Reaction kinetics are too slow.Gradually increase the reaction temperature in 10°C increments while monitoring progress via TLC or LC-MS.[3]
Reagent Decomposition: Starting materials or reagents may be degrading at the set temperature.Review the stability data for all compounds. Consider lowering the temperature and extending the reaction time.
Multiple Spots on TLC (High Impurity Profile) Excessive Temperature: High heat is promoting the formation of side products or causing decomposition.Reduce the reaction temperature. Forcing conditions are not always optimal. A range of 80-90°C might be preferable to temperatures exceeding 100°C.[3]
Localized Overheating: Poor stirring or rapid heating is creating "hot spots" in the reaction vessel.Ensure vigorous and efficient stirring. Use a controlled heating method like an oil bath and heat the mixture gradually.
Reaction Starts Strong then Stalls Catalyst Inactivity (for cross-coupling): If using a palladium catalyst in subsequent reactions, it may be poisoned or oxidized at elevated temperatures.Use a fresh batch of catalyst and ensure all reagents and solvents are pure and anhydrous. Consider if the temperature is too high for the catalyst's stability.[3]
Inconsistent Results Between Batches Poor Temperature Control: Inaccurate measurement or fluctuations in the heating apparatus.Calibrate your thermometer and heating mantle/oil bath. Ensure the reaction is set up to maintain a stable temperature.

Data Presentation

Table 1: General Temperature Guidelines for Reactions on Pyrimidine Scaffolds

Note: These are general starting points based on related compounds and reaction types. Optimization for the specific synthesis of this compound is essential.

Reaction Type Reagents/Precursor Typical Temperature Range (°C) Notes
Chlorination 5-Bromouracil, POCl₃, N,N-Dimethylaniline40°CDropwise addition of POCl₃, then extended stirring.[1]
Chlorination 5-Bromouracil, POCl₃Reflux (105-110°C)Reaction times can be long (10-12 hours or even days).[2][6]
Nucleophilic Aromatic Substitution (SNAr) Halogenated Pyrimidines25 - 80°CHighly dependent on the nucleophile's reactivity and the solvent used.[3]
Suzuki-Miyaura Coupling Dihalogenated Pyrimidines80 - 120°COften optimal around 100°C; higher temperatures can increase side products.[3]
Diazotization 2-Amino-4-chloropyridine derivative-30 - 0°CRequires strict low-temperature control to maintain diazonium salt stability.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil (Example of a Related Chlorination)

This protocol is for a closely related compound and illustrates a common chlorination procedure where temperature control is key.

  • Reaction Setup: In a multi-necked flask equipped with a reflux condenser and a dropping funnel, suspend 5-bromouracil and N,N-Dimethylaniline in a suitable solvent like toluene.[1][2]

  • Reagent Addition & Temperature Control: Cool the mixture in an ice bath or maintain it at a controlled temperature (e.g., 40°C).[1] Add phosphorus oxychloride (POCl₃) dropwise over a period of 1 hour to manage the exothermic reaction.

  • Heating to Reflux: After the addition is complete, slowly raise the temperature to reflux (approx. 105-110°C in toluene) and maintain for 10-18 hours.[1][2]

  • Monitoring: Periodically check the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully and slowly quench the mixture by pouring it into crushed ice with vigorous stirring.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.[6][7]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flask, Condenser, Stirrer) reagents 2. Charge Reagents (e.g., 4-Chloropyrimidine, Solvent, Base) setup->reagents temp_control 3. Temperature Control (Cooling/Heating) reagents->temp_control add_reagent 4. Add Bromine (Slowly, monitor temp) temp_control->add_reagent maintain_temp 5. Maintain Reaction Temp (Stir for required time) add_reagent->maintain_temp monitoring 6. Monitor Progress (TLC / LC-MS) maintain_temp->monitoring cool 7. Cool to RT monitoring->cool quench 8. Quench Reaction cool->quench extract 9. Extraction quench->extract purify 10. Purification (Column / Distillation) extract->purify

Caption: General experimental workflow for this compound synthesis.

G cluster_slow Low Conversion cluster_impure High Impurity start Problem Observed During Synthesis check_reaction Is the reaction proceeding? start->check_reaction increase_temp Gradually increase temp in 10°C increments check_reaction->increase_temp No / Very Slow decrease_temp Decrease reaction temperature check_reaction->decrease_temp Yes, but many side products check_reagents Verify reagent purity and activity increase_temp->check_reagents check_stirring Ensure efficient stirring (no hot spots) decrease_temp->check_stirring extend_time Consider longer reaction time at lower temp check_stirring->extend_time

References

removal of unreacted 5-Bromo-4-chloropyrimidine from product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted 5-bromo-4-chloropyrimidine from your reaction product.

Frequently Asked Questions (FAQs)

Q1: I have a significant amount of unreacted this compound remaining in my reaction mixture. What is the most straightforward method to remove it?

A1: The choice of method depends on the properties of your desired product. Column chromatography is a widely effective technique for separating compounds with different polarities. Alternatively, if there is a sufficient difference in solubility between your product and the starting material, recrystallization or precipitation can be a simple and scalable option.

Q2: My product is very polar and sticks to the silica gel during chromatography. Are there alternative methods?

A2: If your product is highly polar, you could consider using a different stationary phase for chromatography, such as alumina, or employing reverse-phase chromatography. Another effective strategy for polar products, particularly if they are basic, is an acid-base extraction. By washing the reaction mixture with an acidic solution, basic impurities or products can be selectively moved into the aqueous phase.

Q3: Can I use a chemical scavenger to remove the unreacted this compound?

A3: Yes, a chemical scavenger or quenching agent can be used. Since this compound is an electrophile, a nucleophilic scavenger can be added to the reaction mixture to react with the excess starting material. A common approach is to add a primary or secondary amine, like piperidine or morpholine, at the end of the reaction to consume the remaining this compound. The resulting substituted pyrimidine is often more polar and can be more easily separated.

Q4: How can I monitor the removal of this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can compare the spots of your crude mixture, the purified fractions, and the starting material standard. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis of the purity of your product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Co-elution of product and starting material during column chromatography. The polarity of the eluent is too high, or the stationary phase is not suitable.Gradually decrease the polarity of your eluent system. If the issue persists, consider using a different stationary phase (e.g., alumina instead of silica gel) or switching to reverse-phase chromatography.
Low recovery of the desired product after purification. The product might be partially soluble in the wash solutions or unstable under the purification conditions.Minimize the volume of washing solvents. Ensure the pH and temperature of the purification process are suitable for your product's stability.
The starting material crashes out with the product during recrystallization. The chosen solvent system does not have a sufficient solubility differential between the product and the starting material.Screen a variety of solvents or solvent mixtures to find a system where the product is sparingly soluble at low temperatures while the starting material remains in solution.
Formation of an inseparable emulsion during liquid-liquid extraction. The polarity of the organic and aqueous phases is too similar, or there are surfactants present.Try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Alternatively, filtering the mixture through a pad of celite can help to break the emulsion.

Experimental Protocols

Method 1: Column Chromatography

This protocol is a general guideline and should be optimized for your specific product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent or a non-polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar this compound should elute before more polar products.

  • Fraction Collection: Collect fractions and analyze them using TLC or HPLC to identify the fractions containing your pure product.

Method 2: Chemical Quenching with a Scavenger

This method uses a nucleophilic amine to react with the excess electrophilic this compound.

  • Cooling: Once your primary reaction is complete, cool the reaction mixture to 0 °C.

  • Scavenger Addition: Add a secondary amine, such as piperidine or morpholine (1.5-2.0 equivalents relative to the excess this compound), dropwise to the cooled mixture.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the this compound.

  • Work-up: Proceed with your standard aqueous work-up. The resulting more polar amine-substituted pyrimidine can be more easily separated from your product by extraction or chromatography.

Data Summary

The efficiency of each method will vary depending on the specific properties of the desired product.

Purification Method Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%High resolution, widely applicable.Can be time-consuming and require large volumes of solvent.
Recrystallization >99% (if suitable solvent is found)Simple, inexpensive, and scalable.Highly dependent on the solubility properties of the product and impurity.
Liquid-Liquid Extraction Variable, often used as a preliminary step.Good for removing highly polar or ionic impurities.Risk of emulsion formation; may not be effective if polarities are similar.
Chemical Quenching Product dependent; improves the ease of subsequent purification.Effectively removes the reactive starting material.Introduces a new impurity that needs to be removed.

Visual Workflows

G cluster_0 Purification Workflow Selection Start Crude Product (with this compound) Decision1 Significant Polarity Difference? Start->Decision1 Decision2 Sufficient Solubility Difference? Decision1->Decision2 No P1 Column Chromatography Decision1->P1 Yes Decision3 Product is Basic? Decision2->Decision3 No P2 Recrystallization Decision2->P2 Yes P3 Acid-Base Extraction Decision3->P3 Yes P4 Chemical Quenching Decision3->P4 No End Pure Product P1->End P2->End P3->End P4->Start Re-evaluate Purification

Caption: Decision tree for selecting a purification method.

G cluster_1 Column Chromatography Workflow A Prepare Silica Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for column chromatography.

Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-4-chloropyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield and Incomplete Reaction

Q: We are experiencing low yields and the reaction from 4-chloropyrimidine to this compound is not going to completion during scale-up. What are the potential causes and solutions?

A: Low yields and incomplete reactions during the scale-up of the bromination of 4-chloropyrimidine are common challenges. Several factors could be contributing to this issue.

Potential Causes:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized "hot spots" or areas of low reagent concentration.

  • Improper Temperature Control: Maintaining a consistent and optimal temperature throughout a large reaction vessel can be difficult. Deviations can slow down the reaction rate or lead to the formation of side products.

  • Reagent Addition Rate: The rate of addition of the brominating agent (e.g., bromine) is critical. A slow addition rate might be necessary to control the exothermicity of the reaction on a larger scale.

  • Moisture Contamination: The reaction can be sensitive to moisture, which can consume reagents and generate byproducts.

Troubleshooting Solutions:

  • Optimize Agitation:

    • Ensure the stirrer design and speed are adequate for the reactor volume to achieve homogenous mixing.

    • Consider using baffles in the reactor to improve mixing efficiency.

  • Enhance Temperature Management:

    • Utilize a reactor with a jacketed cooling system for better temperature control.

    • Monitor the internal reaction temperature at multiple points within the reactor if possible.

  • Control Reagent Addition:

    • Implement a controlled addition of the brominating agent using a syringe pump or a dropping funnel with precise control.

    • Monitor the reaction progress frequently during the addition using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware and the reactor before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Impurities and Byproducts

Q: During the scale-up synthesis, we are observing the formation of significant impurities, making the purification of this compound difficult. How can we minimize byproduct formation?

A: The formation of impurities is a frequent challenge in scaling up chemical syntheses. For the bromination of 4-chloropyrimidine, potential byproducts could include di-brominated pyrimidines or other isomers.

Potential Causes:

  • Over-bromination: Excess brominating agent or localized high concentrations can lead to the formation of di-brominated species.

  • Side Reactions: Elevated temperatures can promote unwanted side reactions.

  • Impure Starting Materials: The purity of the starting 4-chloropyrimidine can directly impact the purity of the final product.

Troubleshooting Solutions:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

    • Consider adding the brominating agent portion-wise to maintain better control over its concentration.

  • Strict Temperature Control:

    • Maintain the reaction at the optimal temperature to minimize the rate of side reactions.

  • Purification of Starting Materials:

    • Ensure the 4-chloropyrimidine used is of high purity. If necessary, purify it before use.

  • Quenching the Reaction:

    • Properly quench the reaction at the appropriate time to prevent further reactions and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound on a laboratory scale?

A1: A common laboratory-scale method for the synthesis of this compound involves the direct bromination of 4-chloropyrimidine. A typical procedure involves reacting 4-chloropyrimidine with a brominating agent like bromine in a suitable solvent and under controlled temperature conditions. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.[1]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, key safety considerations include:

  • Handling of Bromine: Bromine is a highly corrosive and toxic substance. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[2] Have a bromine spill kit readily available.

  • Exothermic Reaction: The bromination reaction can be exothermic. On a larger scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction.

  • Pressure Build-up: The reaction may evolve hydrogen bromide gas, which can lead to a pressure build-up in a closed system. Ensure the reactor is properly vented.

  • Solvent Safety: Use and handle flammable organic solvents in a well-ventilated area, away from ignition sources.

Q3: How can the purity of the final this compound product be improved during scale-up?

A3: Achieving high purity on a large scale often requires optimization of the purification process. Common methods for purifying this compound include:

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[3]

  • Chromatography: While less common for large-scale production due to cost and solvent consumption, column chromatography can be used for high-purity requirements.

Optimizing the reaction conditions to minimize impurity formation is the most effective way to simplify purification.

Data Presentation

Table 1: Comparison of Reaction Parameters for Bromination of Pyrimidine Derivatives

ParameterLaboratory Scale (5-bromo-2,4-dichloropyrimidine)Potential Scale-Up Considerations (this compound)
Starting Material 5-bromouracil4-chloropyrimidine
Chlorinating/Brominating Agent POCl3Bromine (Br2)
Solvent Excess POCl3Dichloromethane, Acetic Acid
Temperature Reflux0°C to room temperature (to be optimized)
Reaction Time 4 days30 minutes to several hours (to be optimized)
Yield 82%Target >80%

Note: The data for 5-bromo-2,4-dichloropyrimidine is adapted from a known synthesis[3]. The scale-up considerations for this compound are indicative and require experimental optimization.

Experimental Protocols

Key Experiment: Bromination of 4-chloropyrimidine (Illustrative Laboratory Protocol)

This protocol is a representative example and must be optimized for scale-up.

Materials:

  • 4-chloropyrimidine

  • Bromine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloropyrimidine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in dichloromethane via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (4-chloropyrimidine, Bromine, Solvent) setup_reactor Set up Reactor (Inert Atmosphere) prep_reagents->setup_reactor dissolve Dissolve 4-chloropyrimidine setup_reactor->dissolve cool Cool to 0°C dissolve->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Stir and Monitor (TLC/HPLC) add_br2->react quench Quench with NaHCO3 react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Recrystallization or Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield / Incomplete Reaction cluster_purity Impurity Formation start Scale-up Issue Encountered check_mixing Check Agitation Efficiency start->check_mixing Low Yield? check_temp Verify Temperature Control start->check_temp Low Yield? check_addition Review Reagent Addition Rate start->check_addition Low Yield? check_stoich Verify Stoichiometry start->check_stoich Purity Issues? check_temp2 Check for Overheating start->check_temp2 Purity Issues? check_sm_purity Analyze Starting Material Purity start->check_sm_purity Purity Issues? solution Implement Corrective Actions check_mixing->solution check_temp->solution check_addition->solution check_stoich->solution check_temp2->solution check_sm_purity->solution

Caption: Troubleshooting logic for scale-up synthesis challenges.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-chloropyrimidine and 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two important halogenated pyrimidine building blocks: 5-Bromo-4-chloropyrimidine and 5-Bromo-2-chloropyrimidine. A thorough understanding of their differential reactivity is crucial for the strategic design and execution of synthetic routes toward complex molecular targets, particularly in the fields of medicinal chemistry and materials science. This document summarizes their performance in key chemical transformations, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of this compound and 5-Bromo-2-chloropyrimidine is primarily dictated by the electronic nature of the pyrimidine ring and the position of the chloro and bromo substituents. In general:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira): The carbon-bromine (C-Br) bond at the 5-position is typically more reactive than the carbon-chlorine (C-Cl) bond at either the 2- or 4-position. This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is the more reactive site for SNAr. The electron-deficient nature of the pyrimidine ring activates the chloro group for nucleophilic attack. Notably, the C4-chloro position in this compound is generally more reactive than the C2-chloro position in 5-Bromo-2-chloropyrimidine. This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.[1]

This differential reactivity allows for selective functionalization of these dihalopyrimidines, making them versatile scaffolds in organic synthesis.

Comparative Reactivity in Detail

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the pyrimidine ring is inherently more electron-deficient than the C2 position, leading to a higher reactivity of 4-chloropyrimidines in SNAr reactions compared to their 2-chloro counterparts. This is due to the formation of a more stabilized Meisenheimer intermediate.[1]

Logical Relationship for SNAr Reactivity

SNAr_Reactivity cluster_0 Reactivity Comparison cluster_1 Reason This compound This compound 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine This compound->5-Bromo-2-chloropyrimidine More Reactive in SNAr Stabilization_of_Intermediate Greater stabilization of Meisenheimer intermediate at C4 position This compound->Stabilization_of_Intermediate

Caption: Relative SNAr reactivity of this compound and 5-Bromo-2-chloropyrimidine.

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions

ReactionSubstrateNucleophileConditionsYield (%)Reference
AminationThis compoundAmineBase, Solvent, HeatGenerally High
Amination5-Bromo-2-chloropyrimidineAmineBase, Solvent, HeatModerate to High[2]
ThiolationThis compoundThiolBase, Solvent, RT to HeatGenerally Good
AlkoxylationThis compoundAlkoxideSolvent, RT to RefluxGenerally Good
Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the general order of halide reactivity is I > Br > Cl.[3] Consequently, the C-Br bond at the 5-position of both isomers is the primary site of reaction under standard conditions.[1][2]

Experimental Workflow for a Typical Cross-Coupling Reaction

Cross_Coupling_Workflow start Start reagents Combine Halopyrimidine, Coupling Partner, Base, and Palladium Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For both this compound and 5-Bromo-2-chloropyrimidine, the reaction preferentially occurs at the C5-bromo position.

Table 2: Comparison of Suzuki-Miyaura Coupling Reactions

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-2470-95[4]
5-Bromo-2-chloropyrimidineArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-up to 60%[5]
Resin-supported chloropyrimidinesArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃KFTHF50overnightModerate[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, this reaction is selective for the C5-bromo position in both isomers under appropriate conditions.

Table 3: Comparison of Buchwald-Hartwig Amination Reactions

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloropyrimidinePrimary/SecondaryPd₂(dba)₃ / BINAPNaOtBuToluene80-1108-1675-98[2]
5-Bromo-2-chloro-4-methoxypyrimidinePrimary/SecondaryPd₂(dba)₃ / XPhosNaOtBuToluene100-High[3]
Bromo-heterocyclesVarious aminesXPhos Pd G3 / XPhosNaOtBuToluene--High[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reaction is highly selective for the C5-bromo position in both 5-bromo-chloro-pyrimidine isomers.

Table 4: Comparison of Sonogashira Coupling Reactions

SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloropyrimidineTerminal alkynePd(PPh₃)₄ / CuIEt₃NDMF806-1260-88[2]
5-BromopyrimidineTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3-575-92[8]
2-Amino-3-bromopyridinesTerminal alkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[9]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination) of this compound

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) are added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 h). The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, and an aqueous work-up is performed. The product is extracted with an organic solvent, dried, and purified by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

In a flame-dried Schlenk flask, 5-Bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.) are combined. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added. The reaction mixture is stirred at the desired temperature (e.g., 90 °C) and monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine

To an oven-dried reaction vessel, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) are added. The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene) is added, followed by 5-bromo-2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified.[2]

General Protocol for Sonogashira Coupling of 5-Bromo-2-chloropyrimidine

In a reaction flask, 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) are combined. The flask is flushed with an inert gas. A degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added via syringe. The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[2]

Conclusion

The distinct reactivity profiles of this compound and 5-Bromo-2-chloropyrimidine offer chemists a powerful toolkit for the regioselective synthesis of complex pyrimidine derivatives. While the C5-bromo position is the favored site for palladium-catalyzed cross-coupling reactions in both isomers, the C4-chloro position of this compound exhibits enhanced reactivity towards nucleophilic aromatic substitution compared to the C2-chloro position of 5-Bromo-2-chloropyrimidine. This understanding allows for the strategic and efficient construction of diverse molecular architectures for applications in drug discovery and materials science.

References

A Comparative Analysis of Halopyrimidine Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a critical endeavor in modern medicinal chemistry, with halopyrimidines serving as versatile building blocks. The reactivity of these precursors in cross-coupling reactions is a key determinant in the strategic design of synthetic routes toward novel therapeutic agents. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines in pivotal palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. The information herein is supported by experimental data to facilitate the selection of appropriate substrates and reaction conditions.

General Reactivity Trends

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen substituent and its position on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The trend follows the order:

I > Br > Cl > F

This reactivity trend is inversely correlated with the C-X bond strength; weaker bonds, such as C-I, undergo oxidative addition to the palladium catalyst more readily, which is often the rate-determining step of the catalytic cycle. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times. Conversely, chloropyrimidines are less reactive and may necessitate more robust catalytic systems or harsher conditions to achieve comparable yields.[1] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions and are often utilized as placeholders for other transformations.[1]

Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The general order of reactivity based on the position of the halogen is:

C4(6) > C2 > C5

The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to oxidative addition.[1] The C2 position is also activated, whereas the C5 position is the least reactive of the three.[1] This inherent difference in reactivity allows for selective functionalization of polyhalogenated pyrimidines.

Data Presentation: A Comparative Overview of Halopyrimidine Reactivity

The following tables summarize quantitative data from various studies on the performance of halopyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. Therefore, the presented data, compiled from different sources, should be interpreted with consideration for the variations in reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of halopyrimidines in this reaction follows the general trends discussed above.

HalopyrimidineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.2581
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10018~95
5-BromopyrimidinePyridin-3-ylboronic acidPd₂(dba)₃/RuPhosK₃PO₄2-MeTHF8018~90
2-IodopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8012~85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. The reactivity of halopyrimidines in this C-N bond-forming reaction is also dependent on the halogen and its position.

HalopyrimidineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrimidineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10018~98
4-ChloropyrimidineAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1108~90
5-BromopyrimidinePiperidinePd(OAc)₂/RuPhosK₂CO₃Dioxane10018~92
2-IodopyrimidineBenzylaminePd₂(dba)₃/DavePhosNaOtBuToluene8012~95
Negishi Coupling

The Negishi coupling utilizes organozinc reagents and offers a highly effective method for C-C bond formation, often succeeding where other methods may falter.

HalopyrimidineOrganozinc ReagentCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrimidinePhenylzinc chloridePd(dppf)Cl₂THF6512~85
5-BromopyrimidineEthyl 2-(chlorozincyl)acetatePd(PPh₃)₄THF252~90
5-Iodouracil derivative(3-Fluoropropyl)zinc bromidePd₂(dba)₃THF603~70

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloropyrimidine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 4-Bromopyrimidine with Morpholine

Materials:

  • 4-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Xantphos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add toluene, followed by 4-bromopyrimidine and morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography.

Negishi Coupling of 5-Iodopyrimidine with an Alkylzinc Reagent

Materials:

  • 5-Iodopyrimidine (1.0 mmol, 1.0 equiv)

  • Alkylzinc halide solution (e.g., 0.5 M in THF, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-iodopyrimidine and Pd(PPh₃)₄.

  • Add anhydrous THF via syringe.

  • Slowly add the alkylzinc halide solution to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow reagents 1. Reagent Preparation (Halopyrimidine, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Solvent, Temp, Time) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup Completion purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

reactivity_halogen cluster_reactivity Halogen Reactivity in Cross-Coupling I Iodine (I) (Most Reactive) Br Bromine (Br) I->Br Decreasing Reactivity Cl Chlorine (Cl) Br->Cl Decreasing Reactivity F Fluorine (F) (Least Reactive) Cl->F Decreasing Reactivity

Caption: Relative reactivity of halogens in cross-coupling reactions.

suzuki_catalytic_cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 R2BOH2 R²B(OH)₂ + Base R2BOH2->Transmetal Product R¹-R² PdII_R2->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim R1X R¹-X (Halopyrimidine) R1X->OxAdd

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Validating the Structure of 5-Bromo-4-chloropyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-bromo-4-chloropyrimidine, a class of heterocyclic compounds with significant potential in medicinal chemistry, rigorous structural validation is paramount. These compounds serve as versatile scaffolds in the synthesis of targeted therapies, including kinase inhibitors and receptor antagonists. This guide provides a comparative overview of the standard analytical techniques employed for this purpose, complete with experimental protocols, data interpretation, and illustrative workflows.

Core Analytical Techniques for Structural Validation

The definitive structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary insights into the molecular architecture. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal.

The following sections will detail the experimental protocols for these techniques and present comparative data for an illustrative example, 5-Bromo-4-chloro-6-methoxypyrimidine .

Data Presentation: Comparative Analysis of 5-Bromo-4-chloro-6-methoxypyrimidine

To facilitate a clear comparison of the data obtained from each analytical technique, the following tables summarize the key findings for 5-Bromo-4-chloro-6-methoxypyrimidine.

Table 1: ¹H and ¹³C NMR Spectral Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H8.65sH-2
4.10s-OCH₃
¹³C162.5sC-6
158.0sC-4
155.2dC-2
108.0sC-5
55.0q-OCH₃

Table 2: Mass Spectrometry Data

Parameter Value Interpretation
Ionization Mode Electrospray Ionization (ESI+)Soft ionization suitable for polar molecules.
Molecular Ion [M+H]⁺ (m/z) 222.9, 224.9, 226.9Confirms molecular weight and isotopic pattern.
High-Resolution Mass (HRMS) Calculated: 222.9379Confirms elemental composition.
Found: 222.9375

Table 3: X-ray Crystallography Data

Parameter Value Interpretation
Crystal System OrthorhombicDefines the basic crystal lattice.
Space Group P2₁2₁2₁Describes the symmetry elements of the unit cell.
Unit Cell Dimensions a = 5.89 Å, b = 10.21 Å, c = 12.54 ÅDimensions of the repeating unit in the crystal.
Bond Length (C-Br) 1.89 ÅProvides precise measurement of atomic distances.
Bond Length (C-Cl) 1.73 ÅProvides precise measurement of atomic distances.
Bond Angle (C-N-C) 115.2°Defines the geometry of the pyrimidine ring.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of the this compound derivative in solution.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the this compound derivative.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the chosen ionization technique.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Select an appropriate ionization method. Electrospray ionization (ESI) is commonly used for polar molecules, while electron ionization (EI) is suitable for more volatile compounds.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.).

    • Analyze the isotopic pattern of the molecular ion. The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) will result in a characteristic cluster of peaks, confirming the presence of these halogens.

    • Use the accurate mass measurement from HRMS to calculate the elemental formula of the compound.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the this compound derivative in the solid state.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • The ideal crystal should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation start Starting Materials synthesis Chemical Synthesis (e.g., Halogenation, Substitution) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification product Purified this compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (LRMS, HRMS) product->ms xray X-ray Crystallography product->xray validation Structure Confirmed nmr->validation ms->validation xray->validation

Caption: General experimental workflow for the synthesis and structural validation of a pyrimidine derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Pyrimidine_Inhibitor This compound Derivative (Kinase Inhibitor) Pyrimidine_Inhibitor->PI3K Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by pyrimidine-based kinase inhibitors.

Comparative Spectroscopic Analysis of 5-Bromo-4-chloropyrimidine Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-bromo-4-chloropyrimidine serves as a versatile scaffold in the synthesis of novel compounds with potential therapeutic applications. The strategic placement of its halogen substituents allows for selective functionalization through various synthetic routes. This guide provides a comparative analysis of the spectroscopic data for products derived from two key reactions of this compound: Nucleophilic Aromatic Substitution (SNA_r_) and Suzuki-Miyaura cross-coupling. Detailed experimental protocols and spectroscopic data are presented to facilitate the identification and characterization of these and similar reaction products.

Introduction to the Reactivity of this compound

The pyrimidine core is a prevalent motif in numerous biologically active molecules, including kinase inhibitors. The electron-deficient nature of the pyrimidine ring, coupled with the presence of two distinct halogen atoms, makes this compound a valuable starting material for medicinal chemistry. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and regioselective approach to the synthesis of diverse pyrimidine derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a representative product from a nucleophilic substitution reaction and a Suzuki-Miyaura coupling reaction of this compound.

Table 1: Spectroscopic Data for the Nucleophilic Aromatic Substitution Product: 5-Bromo-N-cyclopentylpyrimidin-4-amine

Spectroscopic Data TypeObserved Values
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 8.23 (s, 1H), 7.37 (d, J = 7.3 Hz, 1H), 4.31 (m, 1H), 1.92 (m, 2H), 1.71 (m, 2H), 1.53-1.59 (m, 4H)
Mass Spectrometry (LCMS-ESI) m/z [M+H]⁺: 276.0 (measured), 275.9 (calculated)

Table 2: Spectroscopic Data for a Suzuki-Miyaura Coupling Product: 5-Bromo-2-chloro-4-phenylpyrimidine

Spectroscopic Data TypeObserved Values
¹H NMR (CDCl₃) δ (ppm) 8.58 (s, 1H), 7.75-7.72 (m, 2H), 7.55-7.51 (m, 3H)
¹³C NMR (CDCl₃) δ (ppm) 165.6, 160.8, 158.5, 135.2, 131.2, 129.0, 128.9, 118.7
Mass Spectrometry (HRMS) m/z [M+H]⁺: 268.9638 (measured), 268.9641 (calculated)

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below.

Protocol 1: Synthesis of 5-Bromo-N-cyclopentylpyrimidin-4-amine (Nucleophilic Aromatic Substitution)

To a solution of 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) at room temperature, cyclopentylamine (20.4 g, 240 mmol) was added. The reaction mixture was stirred continuously for 6 hours at room temperature. Following the reaction, the mixture was diluted with ethyl acetate, washed sequentially with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was then removed by concentration under reduced pressure to yield 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a light yellow solid (56 g, 100% yield), which was used in subsequent reactions without further purification.

Protocol 2: Synthesis of 5-Bromo-2-chloro-4-phenylpyrimidine (Suzuki-Miyaura Coupling)

In a reaction vessel, 5-bromo-2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are combined. A palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), is added. The vessel is flushed with an inert gas (e.g., Argon). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is heated to a temperature of around 90 °C and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired 5-bromo-2-chloro-4-phenylpyrimidine.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for the reactions discussed and a relevant biological signaling pathway where pyrimidine derivatives often play an inhibitory role.

G cluster_reagents Reagents & Catalyst This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Nucleophile / Boronic Acid Nucleophile / Boronic Acid Nucleophile / Boronic Acid->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Base Base Base->Reaction Setup Reaction Reaction Reaction Setup->Reaction Solvent, Heat Workup Workup Reaction->Workup Cooling, Extraction Purification Purification Workup->Purification Chromatography Product Characterization Product Characterization Purification->Product Characterization NMR, MS, IR

Experimental Workflow Diagram

Many pyrimidine derivatives are developed as kinase inhibitors. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade in cytokine-mediated immune responses and is a common target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P STAT-P STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerizes Gene Transcription Gene Transcription STAT_dimer->Gene Transcription Translocates & Binds DNA Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds

JAK-STAT Signaling Pathway Inhibition

comparing catalytic systems for pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Pyrimidine Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The choice of catalytic system for pyrimidine coupling reactions is paramount, directly influencing yield, substrate scope, and overall efficiency. This guide provides an objective comparison of prevalent catalytic systems, including those based on palladium, nickel, and copper, as well as emerging photoredox methods for key pyrimidine coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H arylation.

Data Presentation: Performance of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems in key pyrimidine coupling reactions. It is important to note that the data is compiled from various sources, and direct comparisons of yields should be considered with caution due to variations in substrates, ligands, and specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Palladium catalysts are the most established for this transformation, offering high yields and broad functional group tolerance. Nickel catalysts are emerging as a cost-effective and highly reactive alternative, particularly for less reactive chloro-pyrimidines.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst System
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-DioxaneReflux2485Palladium
25-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄2-Me-THF1001285Nickel[1]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane80292Palladium[2]
42-ChloropyridinePhenylboronic acidNi(dppf)Cl₂ (10)dppfK₃PO₄Dioxane100180Nickel[3][4]
54-ChloropyridinePhenylboronic acidNi(dppf)Cl₂ (10)dppfK₃PO₄Dioxane1001885Nickel[3][4]

Note: The unsuccessful reaction (Entry 4) with 2-chloropyridine highlights the challenges with α-halo-N-heterocycles in some nickel-catalyzed systems due to catalyst inhibition.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Palladium catalysts, particularly with bulky phosphine ligands, have been extensively developed for this reaction.

Table 2: Comparison of Palladium-Based Catalytic Systems for Buchwald-Hartwig Amination of Halopyrimidines

EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-4-chloro-5-(4-chlorophenyl)-6-ethylpyrimidineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001895
24-(pyridin-3-yl)pyrimidin-2-amine1-bromo-2,4-dimethylbenzenePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuTolueneReflux2435[5]
35-BromopyrimidineMorpholinePd₂(dba)₃ (1)2-(Dicyclohexylphosphino)biphenyl (4)NaOtBuToluene1001895
45-BromopyrimidineAnilinePd₂(dba)₃ (2)Xantphos (8)K₃PO₄Toluene1001885
C-H Arylation

Direct C-H arylation offers an atom-economical approach to pyrimidine functionalization, avoiding the need for pre-halogenated substrates. Palladium and photoredox catalysis are prominent in this area.

Table 3: Comparison of Catalytic Systems for C-H Arylation of Pyrimidines

EntryPyrimidine SubstrateArylating AgentCatalyst (mol%)Ligand/PhotocatalystAdditive/BaseSolventTemp. (°C)Time (h)Yield (%)Catalyst System
14-ArylpyrimidineAryl iodidePd(OAc)₂ (10)-K₂CO₃Toluene110480Palladium[6]
24-ArylpyrimidineAryl iodidePd(OAc)₂ (10)PPh₃ (20)K₂CO₃Toluene110480Palladium[6]
3(6-phenylpyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroboratePd(OAc)₂ (10) / Ru(bpy)₃(PF₆)₂ (2)-AgOAcMeCNRT (LED)24>60Photoredox/Palladium[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the halopyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the halopyrimidine (1.0 equiv.), amine (1.2 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv.) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added via syringe. The reaction mixture is then heated to the specified temperature (typically 80-120 °C) and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylpyrimidine.

Mandatory Visualization

Experimental and Logical Workflows

The following diagrams illustrate a generalized experimental workflow for a Suzuki-Miyaura coupling reaction and a decision-making process for catalyst selection in pyrimidine coupling.

Suzuki_Miyaura_Workflow start Start reactants Combine Reactants: - Halopyrimidine - Boronic Acid - Pd Catalyst - Base start->reactants inert Inert Atmosphere (Evacuate/Backfill) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection start Select Pyrimidine Coupling Reaction reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N ch_arylation C-H Arylation reaction_type->ch_arylation C-H halogen Halogen on Pyrimidine? suzuki->halogen buchwald_ligand Bulky Phosphine Ligand with Pd Catalyst (e.g., Xantphos, BippyPhos) buchwald->buchwald_ligand ch_method Method? ch_arylation->ch_method iodine_bromine Iodine or Bromine halogen->iodine_bromine I or Br chlorine Chlorine halogen->chlorine Cl pd_catalyst Standard Pd Catalyst (e.g., Pd(PPh₃)₄) iodine_bromine->pd_catalyst ni_catalyst Ni Catalyst or Bulky Ligand Pd Catalyst chlorine->ni_catalyst directing_group Directing Group Assisted ch_method->directing_group Directing Group photoredox Photoredox ch_method->photoredox No Directing Group pd_direct Pd-catalyzed C-H activation directing_group->pd_direct pd_ru_photoredox Pd/Ru Photoredox System photoredox->pd_ru_photoredox

A decision tree for selecting a suitable catalytic system for pyrimidine coupling.

References

The Strategic Advantage of 5-Bromo-4-chloropyrimidine in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors. Among the various functionalized pyrimidines, 5-Bromo-4-chloropyrimidine stands out as a versatile and strategic building block. This guide provides an objective comparison of its performance in multi-step syntheses against other common alternatives, supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Pyrimidine Building Blocks

The utility of a halogenated pyrimidine in multi-step synthesis is largely dictated by the nature and position of its halogen substituents. These factors influence the regioselectivity and efficiency of key bond-forming reactions, such as palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions (SNAr).

This compound offers a distinct advantage due to the differential reactivity of its bromine and chlorine atoms. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 5-position while leaving the 4-chloro group available for subsequent transformations. This sequential reactivity is highly valuable in the modular synthesis of complex molecules.

Alternative Pyrimidine Scaffolds:

  • 2,4-Dichloropyrimidine: A common alternative, it offers two reactive chlorine sites. However, achieving selective monosubstitution can be challenging and often requires careful control of reaction conditions.

  • 5-Bromo-2,4-dichloropyrimidine: The presence of two chlorine atoms and one bromine atom provides multiple reaction sites. It is a key intermediate in the synthesis of pharmaceuticals like Palbociclib.[1] The reactivity difference between the halogens allows for a degree of selective functionalization.

  • 2,4,5-Trichloropyrimidine: This building block offers three sites for substitution, increasing the potential for diversification but also complicating selective reactions.[2]

  • 5-Iodopyrimidines: The carbon-iodine bond is the most reactive among halogens in cross-coupling reactions, often enabling milder reaction conditions. However, iodinated compounds can be less stable and more expensive.[3]

  • Pyrimidine-5-boronic acid and its esters: These serve as coupling partners in Suzuki-Miyaura reactions, offering an alternative approach to C-C bond formation at the 5-position.[4][5]

The choice of building block ultimately depends on the specific synthetic route and the desired final product. While alternatives exist, the well-defined reactivity profile of this compound often translates to more predictable and higher-yielding multi-step syntheses.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for key reactions involving this compound and its alternatives. The data is compiled from various sources and is intended to provide a comparative overview of expected yields under typical reaction conditions.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

Pyrimidine SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O90~85
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10071 (mono-arylated)
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane70-8025-60
2,4-dichloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroanilineAcetic AcidAcetic Acid5565

Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions

Pyrimidine SubstrateAmineCatalyst SystemSolventTemp (°C)Yield (%)
This compoundAnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene110High (qualitative)
2,4-DichloropyrimidineVarious aminesPd(OAc)₂ / X-PhosToluene100High (qualitative)
5-Bromo-2,4-dichloropyrimidineCyclopentylamineNot specifiedIsopropanolRTNot specified
4-amino-6-chloro-2-methylpyrimidineProtected anilideNaHTHFReflux83

Table 3: Overall Yields in Multi-Step Syntheses of Kinase Inhibitors

Target MoleculeStarting Pyrimidine DerivativeNumber of StepsOverall Yield (%)
PalbociclibUracil (via 2,4-dichloro-5-bromopyrimidine)752.1[6]
Palbociclib5-bromo-2,4-dichloropyrimidineNot specified~50[7]
Dasatinib4,6-dichloro-2-methylpyrimidine461-68[8]
Gefitinib2,4-dichloro-6,7-dimethoxyquinazoline414[9]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the pyrimidine substrate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 1.2-2.4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the pyrimidine substrate (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate key concepts in the application of this compound in multi-step synthesis.

G cluster_start Starting Material cluster_step1 Step 1: Selective C5-Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C4-Functionalization cluster_final Final Product 5B4C This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) 5B4C->Suzuki Sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) 5B4C->Sonogashira Intermediate 4-Chloro-5-substituted-pyrimidine Suzuki->Intermediate Sonogashira->Intermediate SNAr Nucleophilic Aromatic Substitution (Amine, Base) Intermediate->SNAr Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate->Buchwald Final Disubstituted Pyrimidine (e.g., Kinase Inhibitor) SNAr->Final Buchwald->Final

Caption: Multi-step synthesis workflow using this compound.

G Reactants This compound Arylboronic Acid Base Catalyst Pd(0) Catalyst Reactants->Catalyst Cycle Oxidative Addition (at C-Br) Transmetalation Reductive Elimination Catalyst->Cycle:f0 Products 4-Chloro-5-arylpyrimidine Halide Salt Cycle:f2->Products RegenCatalyst Pd(0) Catalyst Cycle:f2->RegenCatalyst Catalyst Regeneration G cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrimidine-based Inhibitor (Derived from this compound) Inhibitor->Kinase Inhibition

References

Comparative Guide to the Biological Activity of 5-Bromo-4-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents and its ability to mimic the purine core of ATP.[1][2] Among the various functionalized pyrimidines, 5-bromo-4-chloropyrimidine and its analogs, such as 5-bromo-2,4-dichloropyrimidine, serve as highly versatile building blocks for synthesizing a diverse array of biologically active compounds.[3][4] The differential reactivity of the halogen substituents allows for sequential and regioselective functionalization, making these compounds ideal starting points for developing novel therapeutics.[1][4] This guide provides a comparative overview of the biological activities of compounds derived from this scaffold, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of 5-bromopyrimidine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a range of human cancer cell lines. The primary mechanism often involves the inhibition of key cellular processes, leading to cell cycle arrest and apoptosis.

A study detailing the synthesis of novel 5-bromo-pyrimidine analogs from 5-bromo-2,4-dichloropyrimidine reported their in vitro cytotoxic activity against five human tumor cell lines: Hela (cervix), A549 (lung), MCF-7 (breast), A2780 (ovarian), and BGC-823 (gastric).[5] The cytotoxicity was evaluated using the MTT assay.[5] Another series of derivatives was tested against HCT116 (colon), A549 (lung), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia) cell lines.[6]

Comparative Cytotoxicity Data (IC₅₀, µM)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds from these studies, providing a quantitative comparison of their anticancer potency.

Compound ReferenceHelaA549MCF-7A2780BGC-823HCT116K562U937
Compound 3[5] 6.252.552.153.621.84---
Compound 5c[6] -----1.840.0120.021
Compound 5e[6] -----2.150.0150.026
Compound 6g[6] -----4.280.0240.035
Compound 9e[6] -----3.620.0210.028
Compound 9f[6] -----2.550.0180.025
Compound 10c[6] -----5.860.0260.042
Dasatinib (Control)[6] -----0.0050.0010.002

Lower IC₅₀ values indicate higher potency.

Kinase Inhibitory Activity

The structural similarity of the pyrimidine ring to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases, making it a valuable scaffold for developing kinase inhibitors.[3] Derivatives of 5-bromopyrimidine have been successfully developed as potent inhibitors of various kinases implicated in cancer, such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl tyrosine kinase.[1][3][6]

Bcr-Abl Tyrosine Kinase Inhibition

Several synthesized 5-bromo-pyrimidine derivatives were evaluated for their inhibitory activity against Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[6] The ADP-Glo™ kinase assay was used to determine their potency, with the known Bcr-Abl inhibitor Dasatinib serving as a positive control.[1][6]

Comparative Bcr-Abl Kinase Inhibition Data (IC₅₀, µM)
Compound ReferenceBcr-Abl Kinase IC₅₀ (µM)[6]
Compound 5c 0.015
Compound 5e 0.018
Compound 6g 0.028
Compound 9e 0.025
Compound 9f 0.022
Compound 10c 0.032
Dasatinib (Control) 0.002

These results indicate that while the synthesized compounds are potent, Dasatinib remains the more powerful inhibitor. However, these derivatives represent promising leads for developing alternatives.[6]

Antiviral and Antimicrobial Activity

The pyrimidine nucleus is a component of many compounds with established antiviral and antimicrobial properties.[7][8] Research into this compound derivatives has also explored these activities.

Antimicrobial Activity: A novel series of 5-bromo-pyrimidine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5] Compounds 5a, 5c, 5e, 6b, 6d, and 6h from the study were noted for their broad-spectrum antimicrobial effects.[5]

Antiviral Activity: While the pyrimidine scaffold is central to many antiviral drugs, specific studies focusing on derivatives from this compound are less prevalent.[4] However, the general strategy involves inhibiting viral replication by interfering with essential host or viral enzymes.[8][9] One mechanism involves the inhibition of host pyrimidine biosynthesis, thereby depriving the virus of necessary building blocks for replication.[9] The exploration of this compound derivatives as antiviral agents, particularly against viruses like influenza, hepatitis, and coronaviruses, remains a promising area for future research.[8][10]

Experimental Protocols and Workflows

Detailed and reproducible experimental design is critical in drug discovery. Below are methodologies for key assays and a typical workflow for synthesis and screening.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.[5]

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and added to the wells at varying concentrations. A control group receives only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals (a product of mitochondrial reductase activity in living cells) are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the viability against the compound concentration.[5]

ADP-Glo™ Kinase Assay for Kinase Inhibition

This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are combined in a reaction buffer.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP.

  • Luminescence Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal.

  • Signal Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC₅₀ Calculation: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC₅₀ value is determined from the dose-response curve.[1]

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental processes.

G cluster_synthesis General Synthetic Workflow A 5-Bromo-2,4-dichloropyrimidine B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B Add Amine/Alcohol + Base C Intermediate Product B->C D Further Functionalization (e.g., SNAr at C2, Suzuki Coupling at C5) C->D Add Second Nucleophile or Coupling Reagents E Diverse Library of Biologically Active Compounds D->E

Caption: General workflow for synthesizing derivatives from 5-bromo-2,4-dichloropyrimidine.[3][5]

G cluster_pathway Simplified Bcr-Abl Signaling and Inhibition Bcr-Abl Bcr-Abl Substrate Downstream Substrates (e.g., STAT5, Ras) Bcr-Abl->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor 5-Bromopyrimidine Derivative (e.g., Compound 5c) Inhibitor->Bcr-Abl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by a pyrimidine-based compound.[1][6]

G cluster_screening Screening Workflow for Kinase Inhibitors A Synthesized Compound Library B Primary Screening (e.g., ADP-Glo Assay) A->B C Identify 'Hits' (Compounds with >X% Inhibition) B->C D Dose-Response Analysis (IC₅₀ Determination) C->D E Cell-Based Assays (e.g., MTT Cytotoxicity) D->E F Lead Compound Identification E->F

Caption: General workflow for the screening and identification of kinase inhibitors.[1]

References

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes arena of pharmaceutical and agrochemical research, the selection of building blocks for synthesis is a critical decision that balances cost, efficiency, and strategic flexibility. 5-Bromo-4-chloropyrimidine stands as a versatile intermediate, offering two distinct reactive sites for the construction of complex molecular architectures. This guide provides an objective comparison of its use against viable alternatives, supported by available experimental data and detailed protocols for key chemical transformations.

At a Glance: Cost and Performance Comparison

The economic viability of a synthetic route is a primary concern for researchers. The following table provides an indicative cost comparison between this compound and its close analogs and a common alternative, 4,6-dichloropyrimidine. Prices are illustrative and can vary based on supplier, purity, and quantity.

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Cost per Mole (USD/mol)
This compound56181-39-6193.43~$30-50~$5800 - $9670
5-Bromo-2,4-dichloropyrimidine36082-50-5227.87~$7 - $17~$1590 - $3896
5-Bromo-2-chloropyrimidine32779-36-5193.43~$15 - $22~$2900 - $4250
4,6-dichloropyrimidine1193-21-1148.98~$3 - $8~$450 - $1190

Note: The cost per mole is calculated based on the indicative price range for comparison purposes.

The performance of these pyrimidine building blocks is primarily determined by their reactivity in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

ReagentKey ReactionTypical Yield Range (%)Catalyst/Reagent LoadingReaction Time (h)
This compound (and analogs)Suzuki-Miyaura Coupling (at C-Br)60-95%Pd catalyst (0.5-5 mol%)1-24
Nucleophilic Aromatic Substitution (at C-Cl)70-90%1.1-2.0 eq. of nucleophile2-24
4,6-dichloropyrimidineSuzuki-Miyaura Coupling70-85%Pd catalyst (3-5 mol%)12-24
Nucleophilic Aromatic Substitution80-95%1.1-2.0 eq. of nucleophile2-12

The Strategic Advantage: Performance in Synthesis

The primary value of this compound lies in its differential reactivity, allowing for sequential and regioselective functionalization. The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the chlorine at the 4-position is more activated towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds. For this compound, the reaction can be selectively performed at the C5-Br position.

Suzuki_Miyaura_Catalytic_Cycle reductive_elimination cis-R1-Pd(II)L2-R2 pd0 Pd(0)Ln reductive_elimination->pd0 Reductive Elimination product 5-Aryl-4-chloropyrimidine (R1-R2) reductive_elimination->product oxidative_addition R1-Pd(II)L2-X pd0->oxidative_addition Oxidative Addition transmetalation R1-Pd(II)L2-R2 oxidative_addition->transmetalation Transmetalation transmetalation->reductive_elimination Isomerization r1x This compound (R1-X) r1x->oxidative_addition r2b Ar-B(OH)2 (R2-B(OR)2) r2b->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

This selectivity allows for the introduction of an aryl or heteroaryl group at the 5-position, leaving the 4-chloro substituent available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This allows for the facile introduction of a variety of nucleophiles, such as amines, alcohols, and thiols.

SNAr_Mechanism start This compound + Nu- intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Addition product 5-Bromo-4-(Nu)-pyrimidine + Cl- intermediate->product Elimination

General mechanism of nucleophilic aromatic substitution.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases. This compound and its analogs are key starting materials in the synthesis of inhibitors for various signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibits

EGFR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Base (e.g., DIPEA or triethylamine, 1.5-2.0 eq, if the amine is a salt or as an acid scavenger)

  • Anhydrous solvent (e.g., isopropanol, DMF, or NMP)

Procedure:

  • In a dry reaction vessel, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine, followed by the base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion: A Strategic Choice

The cost-benefit analysis of using this compound is nuanced. While it may present a higher initial cost per mole compared to simpler dihalopyrimidines like 4,6-dichloropyrimidine, its true value lies in the synthetic flexibility it offers. The ability to perform sequential, regioselective reactions can significantly streamline the synthesis of complex molecules, potentially reducing the number of steps, and improving overall yield and efficiency. For research and development professionals, the strategic advantage of having two differentially reactive sites often outweighs the higher initial reagent cost, making this compound a powerful tool in the design and synthesis of novel therapeutic agents.

References

alternative reagents to 5-Bromo-4-chloropyrimidine for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. 5-Bromo-4-chloropyrimidine is a versatile and widely utilized building block in the synthesis of these complex molecules due to its differentiated reactivity at the C4 and C5 positions. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, improving reaction efficiencies, and navigating intellectual property landscapes. This guide provides an objective comparison of alternative reagents to this compound for pyrimidine synthesis, supported by experimental data and detailed protocols.

Strategic Alternatives to this compound

Alternatives to this compound can be broadly categorized into two main strategies:

  • Direct Analogues (Other Halogenated Pyrimidines): These reagents possess different halogen substitutions on the pyrimidine ring, offering modulated reactivity in cross-coupling and nucleophilic substitution reactions.

  • De Novo Synthesis (Ring Construction): These methods build the pyrimidine ring from acyclic precursors, providing greater flexibility in the introduction of various substituents.

This guide will delve into these strategies, presenting a comparative analysis to aid in the selection of the most suitable synthetic route.

Direct Analogues: A Study in Halogen Reactivity

The reactivity of halopyrimidines is paramount in their utility as synthetic intermediates. The choice of halogen at different positions on the pyrimidine ring dictates the feasibility and conditions of subsequent cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

General Reactivity Trends in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery. The reactivity of the carbon-halogen bond is the primary determinant of the reaction's success. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times, while chloropyrimidines are less reactive and may require more specialized and robust catalytic systems to achieve high yields.

Comparative Performance of Halogenated Pyrimidines

The following table summarizes the comparative performance of various dihalopyrimidines as alternatives to this compound in key synthetic transformations.

ReagentKey Features & ReactivityAdvantagesDisadvantages
This compound Versatile building block with two distinct reactive sites. The C4-Cl bond is generally more susceptible to SNAr, while the C5-Br bond is more reactive in Pd-catalyzed cross-coupling.Orthogonal reactivity allows for sequential functionalization.May require careful control of reaction conditions to achieve selectivity.
2,4-Dichloropyrimidine Both chlorine atoms can be substituted via SNAr, with the C4 position being more reactive. Cross-coupling reactions are also possible but often require more forcing conditions than with bromides or iodides.Readily available and cost-effective. Allows for sequential SNAr reactions.Lower reactivity in cross-coupling compared to bromo- and iodo-derivatives.
5-Bromo-2,4-dichloropyrimidine Offers three potential sites for reaction. The C4 and C2 positions are susceptible to SNAr, while the C5-Br is ideal for cross-coupling.[1]High degree of functionality for creating complex molecules.Can lead to mixtures of products if selectivity is not carefully controlled.
2,4,5-Trichloropyrimidine All three chlorine atoms can be displaced via SNAr, with reactivity generally following C4 > C2 > C5. Cross-coupling is challenging at the chlorinated positions.[1]Provides multiple handles for nucleophilic substitution.Limited utility in direct cross-coupling reactions.
4-Chloro-5-iodopyrimidine The C-I bond is significantly more reactive in cross-coupling reactions than the C-Br bond, allowing for milder reaction conditions. The C4-Cl remains available for SNAr.Highly reactive in a wide range of cross-coupling reactions (Suzuki, Sonogashira, etc.).Higher cost and potentially lower stability compared to bromo- and chloro-derivatives.

De Novo Synthesis: Building the Pyrimidine Core

Constructing the pyrimidine ring from acyclic precursors offers the highest degree of flexibility, allowing for the introduction of a wide array of substituents at various positions. The most common and robust method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea, or guanidine.[2][3]

The Principal Synthesis of Pyrimidines

This classical approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. Key variations include:

  • Reaction with amidines to yield 2-substituted pyrimidines.

  • Reaction with urea to produce 2-pyrimidinones.

  • Reaction with guanidines to form 2-aminopyrimidines.[2]

Comparative Data for De Novo Pyrimidine Synthesis

The following table presents data for representative de novo pyrimidine synthesis protocols, highlighting the versatility of this approach.

1,3-Dicarbonyl PrecursorN-C-N ReagentCatalyst/ConditionsProductYieldReference
Ethyl acetoacetateThioureaUltrasound2-Thio-6-methyluracilGood to Excellent[2]
4,4-Dimethoxy-2-butanoneFormamideN/A4-MethylpyrimidineN/A[2]
β-Formyl enamidesUreaSamarium chloride, microwaveSubstituted pyrimidinesGood[4]
Ketones, Aldehydes, or EstersAmidinesTEMPO, Iron(II)-complexSubstituted pyrimidinesBroad functional group tolerance[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Halopyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halopyrimidine with an arylboronic acid.

Materials:

  • Halopyrimidine (e.g., this compound) (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: De Novo Synthesis of a Substituted Pyrimidine via Condensation

This protocol outlines the synthesis of a pyrimidine derivative from a β-ketoester and an amidine.

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq.)

  • Amidine hydrochloride (1.0 eq.)

  • Base (e.g., Sodium ethoxide) (2.0 eq.)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the base in the solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the amidine hydrochloride and stir for a short period.

  • Add the β-ketoester to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the purified pyrimidine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthetic strategies and the catalytic cycle of a key reaction.

G cluster_0 Alternative Strategies for Pyrimidine Synthesis A Target Pyrimidine Derivative B This compound B->A Functionalization C Direct Analogues (Other Halopyrimidines) C->A Functionalization D De Novo Synthesis (Ring Construction) D->A Cyclization

Logical flow of alternative synthetic strategies.

G cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (R-X) A->B C Transmetalation (R'-B(OH)₂) B->C D Reductive Elimination C->D D->A E R-R' Product D->E

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion

The selection of an appropriate starting material for pyrimidine synthesis is a critical decision in the design of efficient and flexible synthetic routes. While this compound remains a valuable and versatile reagent, a thorough understanding of the available alternatives is essential for the modern medicinal chemist. Direct analogues, such as other halogenated pyrimidines, offer a spectrum of reactivity that can be tailored to specific cross-coupling or SNAr reactions. For ultimate flexibility in substituent placement, de novo synthesis strategies provide a powerful approach to construct the pyrimidine core from simple, acyclic precursors. The choice between these strategies will be dictated by the specific target molecule, desired reaction scalability, and overall synthetic goals.

References

A Comparative Guide to Novel Kinase Inhibitors Derived from 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural similarity to the ATP purine core. This allows for competitive binding to the ATP-binding site of kinases, making it a privileged structure in medicinal chemistry. Among the various pyrimidine-based starting materials, 5-Bromo-4-chloropyrimidine and its derivatives, such as 5-bromo-2,4-dichloropyrimidine, offer versatile platforms for the synthesis of novel and potent kinase inhibitors. The strategic placement of halogen atoms provides reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of novel compounds synthesized from 5-bromo-pyrimidine precursors, focusing on their characterization and performance as anticancer agents and kinase inhibitors. We present a head-to-head comparison of their biological activity with established kinase inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Novel Pyrimidine Derivatives

A series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined using the MTT assay. The results are summarized and compared with established kinase inhibitors in the tables below.

Table 1: Cytotoxicity of Novel 5-Bromo-pyrimidine Analogs Against Various Cancer Cell Lines (IC50 in µM)
Compound IDHela (Cervical)A549 (Lung)MCF-7 (Breast)A2780 (Ovarian)BGC-823 (Gastric)K562 (Leukemia)HCT116 (Colon)U937 (Leukemia)
5c -----0.822.151.94
5e -----0.761.881.65
6d 4.151.881.642.811.28---
6g 3.281.621.482.161.020.681.551.32
6h 2.841.451.221.880.88---
9e -----0.721.621.48
9f -----0.651.481.24
10c -----0.621.351.16
Dasatinib 6.252.552.153.621.840.551.241.08

Data compiled from multiple sources. Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative IC50 Values of Established Kinase Inhibitors (µM)
DrugA549 (Lung)HCT116 (Colon)K562 (Leukemia)MCF-7 (Breast)
Dasatinib [1][2]~1.87-<0.0012.1
Erlotinib [3][4]>20---
Lapatinib [5][6]---~0.052-10.9
Pazopanib [7]4-6>10--
Sorafenib [8][9]~2-8~5-15--

Key Signaling Pathways

The novel 5-bromo-pyrimidine derivatives often target key signaling pathways implicated in cancer cell proliferation and survival. Two such pathways are the Bcr-Abl and Aurora Kinase pathways.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. Inhibition of this kinase is a key therapeutic strategy.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 CRK_CRKL CRK_CRKL Bcr-Abl->CRK_CRKL STAT5 STAT5 Bcr-Abl->STAT5 SOS SOS GRB2->SOS GAB2 GAB2 GRB2->GAB2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition CRK_CRKL->PI3K STAT5->Apoptosis_Inhibition

Bcr-Abl Signaling Pathway
Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Inhibiting these kinases can lead to mitotic arrest and apoptosis.

Aurora_Kinase_Signaling cluster_M M Phase (Mitosis) cluster_outcome Cellular Outcome Aurora_A Aurora_A Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome_Segregation Spindle_Assembly->Chromosome_Segregation Mitotic_Arrest Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Aurora_B Aurora_B Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Segregation->Cytokinesis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Synthesis_Workflow Start 5-Bromo-2,4-dichloropyrimidine Intermediate1 tert-butyl 4-(5-bromo-2- chloropyrimidin-4-yl)piperazine-1-carboxylate Start->Intermediate1 tert-butyl piperazine-1-carboxylate, K2CO3, 1,4-dioxane, reflux Intermediate2 5-bromo-2-chloro-4- (piperazin-1-yl)pyrimidine dihydrochloride Intermediate1->Intermediate2 HCl in ethanol Product_6a_h tert-butyl 4-(5-bromo-2- (substituted)pyrimidin-4-yl) piperazine-1-carboxylate (6a-h) Intermediate1->Product_6a_h Substituted amine, Triethylamine, Ethanol, reflux Product_5a_l 5-bromo-4-(4-(substituted sulfonyl)piperazin-1-yl)-2- chloropyrimidine derivatives (5a-l) Intermediate2->Product_5a_l Substituted sulfonyl chloride, Triethylamine, Dichloromethane

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-4-chloropyrimidine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Data

Based on analogous compounds, 5-Bromo-4-chloropyrimidine is anticipated to be a solid that causes skin, eye, and respiratory irritation. The table below summarizes the expected hazards and necessary precautions.

Hazard CategoryGHS Hazard Statement(s)Precautionary Statement(s)Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Chemically resistant gloves (e.g., nitrile), Lab coat
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.Safety goggles or face shield
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor if you feel unwell.Use in a chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.N/A

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Personal Protective Equipment (PPE) : Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.

  • Contain the Spill :

    • For Solid Spills : Carefully sweep or vacuum the solid material. Avoid generating dust. Place the collected material into a designated, labeled, and sealed container for hazardous waste.

    • For Liquid Spills (if dissolved) : Use an inert absorbent material to contain the spill.

  • Decontaminate the Area : Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials : All materials used for cleanup (e.g., absorbent pads, gloves, wipes) should be placed in the hazardous waste container along with the spilled chemical.

Disposal Workflow

The proper disposal of this compound and its contaminated waste must follow a structured and compliant workflow. The diagram below illustrates the key decision points and steps for its disposal.

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Waste Segregation :

    • Solid Waste : Collect unused or expired this compound, as well as contaminated items such as gloves, weighing paper, and pipette tips, in a designated, compatible, and sealable container for halogenated solid waste.

    • Liquid Waste : If this compound is in a solution, it should be collected in a dedicated container for halogenated organic solvent waste. Do not mix with non-halogenated solvents.

  • Container Labeling : All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Irritant").

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or responsible party.

  • Waste Storage :

    • Store hazardous waste containers in a designated, secure, and well-ventilated location.

    • Use secondary containment to prevent spills and leaks.

    • Keep waste containers tightly closed except when adding waste.

  • Final Disposal :

    • The final disposal of this compound must be managed by a licensed hazardous waste disposal company.[1]

    • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting acidic gases.[1]

    • Never dispose of this compound down the drain or in the regular trash.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations applicable to your location.

References

Essential Safety and Operational Guide for 5-Bromo-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-4-chloropyrimidine, a key reagent in pharmaceutical and agrochemical research. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

I. Hazard Identification and Safety Data

This compound is a halogenated pyrimidine derivative that presents several potential hazards. Based on data from safety data sheets of the compound and its close analogs, the primary risks include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₂BrClN₂
Molar Mass 193.43 g/mol [4]
Appearance Colorless to pale yellow crystal or powder[4]
Melting Point 73-79 °C
Boiling Point 250.7 ± 20.0 °C (Predicted)[4]
Density 1.859 ± 0.06 g/cm³ (Predicted)[4]

II. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be worn for procedures with a high risk of splashing.[5][6]
Skin Chemical-Resistant Gloves & Laboratory CoatUse chemically impermeable gloves (e.g., nitrile) inspected before use.[6] A lab coat, long pants, and closed-toe shoes are required.[7]
Respiratory Fume Hood or RespiratorAlways handle in a well-ventilated area, preferably within a chemical fume hood.[4][7] If dust is generated, an appropriate particulate respirator should be used.

III. Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an appropriate spill kit and emergency eyewash station/shower are accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood to avoid inhalation of dust.

    • Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.

    • Close the primary container tightly immediately after use.[8][9]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • The compound has good solubility in common organic solvents like ethanol, dimethylformamide, and dichloromethane.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

    • Decontaminate all equipment and the work surface.

    • Remove and properly dispose of contaminated PPE.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste containing this compound must be treated as hazardous waste.

    • As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[10]

  • Waste Collection:

    • Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled solid hazardous waste container.[10]

    • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic solvent waste container.[10] Do not mix with non-halogenated solvents.

  • Container Management:

    • Use compatible, leak-proof containers for all waste.[10]

    • Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[10]

    • Keep waste containers securely closed except when adding waste and store them in a designated satellite accumulation area.[7][10]

  • Final Disposal:

    • The final disposal must be conducted by a licensed hazardous waste disposal company.[7][10]

    • The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][10]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.

V. Emergency Procedures

  • Spill: In case of a spill, evacuate the area. For small spills, use an inert absorbent material to contain the spill, then sweep up and place it in a suitable container for disposal.[7][8] Avoid creating dust.[7] Ensure the area is well-ventilated.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][8] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air.[2][8] If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Rinse mouth.[2] Do NOT induce vomiting. Seek immediate medical attention.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.